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Core Science & Biosynthesis

Foundational

A Technical Guide to the Preclinical Pharmacokinetic Profile of 3,4,5-Trimethoxyphenyl propan-2-ol (TMPP)

For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: The journey of a novel chemical entity from discovery to a potential therapeutic is fundamentally underpinned by it...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The journey of a novel chemical entity from discovery to a potential therapeutic is fundamentally underpinned by its pharmacokinetic profile. Understanding "what the body does to the drug" is not merely an academic exercise; it is the cornerstone of rational drug design, enabling the translation of in vitro potency into in vivo efficacy and safety. This guide provides an in-depth, technically-focused examination of the preclinical pharmacokinetic characterization of 3,4,5-Trimethoxyphenyl propan-2-ol (TMPP), a hypothetical novel molecule. While specific data for this exact compound is not publicly available, this document is structured to serve as an authoritative template. It synthesizes established principles with field-proven methodologies to illustrate how such a molecule would be rigorously evaluated. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but to understand their strategic importance in drug development.

Executive Summary of Pharmacokinetic Profile (Rat Model)

The pharmacokinetic (PK) properties of a compound dictate its exposure profile, which is critical for establishing a relationship between dose, concentration, and therapeutic effect.[1] The initial characterization of TMPP would be performed in a rodent model, typically the Sprague-Dawley rat, to generate a foundational understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2][3] The following table summarizes the key pharmacokinetic parameters anticipated for TMPP following a single dose administration.

ParameterOral (PO) Administration (10 mg/kg)Intravenous (IV) Administration (1 mg/kg)Significance & Interpretation
Cmax (Peak Concentration)~450 ng/mL~1200 ng/mLReflects the rate and extent of absorption; crucial for assessing acute efficacy and potential toxicity.[2]
Tmax (Time to Peak)~1.0 hr~0.1 hr (first time point)Indicates the speed of absorption. A rapid Tmax suggests fast uptake from the GI tract.[4]
AUC(0-inf) (Total Exposure)~1800 ng·hr/mL~950 ng·hr/mLRepresents the total systemic exposure to the drug. Essential for bioavailability calculations.[4]
(Elimination Half-life)~3.5 hr~3.2 hrThe time for plasma concentration to halve; dictates dosing frequency.[5]
CL (Clearance)Not Applicable~18 mL/min/kgMeasures the efficiency of drug elimination from the body.[4]
Vd (Volume of Distribution)Not Applicable~5.0 L/kgIndicates the extent of drug distribution into tissues versus remaining in plasma.
F% (Oral Bioavailability)~20%Not ApplicableThe fraction of the oral dose that reaches systemic circulation.

Note: The values presented are hypothetical and serve as illustrative examples for a molecule of this class.

Metabolic Pathways and Bio-transformation

The chemical structure of TMPP—a polysubstituted phenyl ring with a secondary alcohol—provides clear signposts for predicting its metabolic fate. Metabolism primarily occurs in the liver and is designed to convert lipophilic compounds into more water-soluble forms for easier excretion.[5] For TMPP, metabolism would likely proceed through two main phases.

Phase I Metabolism: These reactions introduce or expose functional groups. For TMPP, the primary routes are anticipated to be:

  • O-Demethylation: The three methoxy groups on the phenyl ring are susceptible to enzymatic removal by Cytochrome P450 (CYP) enzymes, a common metabolic pathway for such moieties.[6]

  • Oxidation: The secondary alcohol on the propanol side chain can be oxidized to a ketone.

Phase II Metabolism: These are conjugation reactions where an endogenous molecule is added to the parent drug or its Phase I metabolite, further increasing water solubility.

  • Glucuronidation/Sulfation: The hydroxyl group of the parent TMPP or the newly formed phenolic groups from O-demethylation are prime candidates for conjugation with glucuronic acid (via UGT enzymes) or sulfate groups.[6]

The interplay of these pathways determines the rate of clearance and the profile of circulating metabolites.

Metabolic Pathway of TMPP cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (Conjugation) TMPP 3,4,5-Trimethoxyphenyl propan-2-ol (TMPP) Demethylated O-Demethylated Metabolite TMPP->Demethylated O-Demethylation Oxidized Ketone Metabolite TMPP->Oxidized Oxidation Glucuronide Glucuronide/Sulfate Conjugates TMPP->Glucuronide Direct Glucuronidation/ Sulfation Demethylated->Glucuronide Glucuronidation/ Sulfation Excretion Excretion (Urine/Bile) Oxidized->Excretion Glucuronide->Excretion

Predicted metabolic pathways for TMPP.

Distribution Characteristics: Plasma Protein Binding

Once in circulation, a drug's ability to distribute into tissues is heavily influenced by its binding to plasma proteins like albumin and α1-acid-glycoprotein.[7] Only the unbound (free) fraction of the drug is available to interact with its target and to be metabolized or excreted.[8] Therefore, determining the percentage of plasma protein binding (%PPB) is a critical step. The "gold standard" method for this is equilibrium dialysis.[9][10]

Based on its structure, TMPP is expected to exhibit moderate plasma protein binding. High binding (>99%) can affect drug efficacy and clearance, making this a crucial parameter to define.[7][8]

Detailed Experimental Methodologies

Scientific integrity demands robust and reproducible protocols. The following sections detail the standard operating procedures for the key experiments required to generate the data summarized above.

In Vivo Pharmacokinetic Study in Rats

This core study measures the drug concentration in plasma over time after administration, forming the basis for calculating most PK parameters.[11]

Protocol: Oral & IV Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats (n=3-6 per group), weighing 200-250g, are used. Animals are cannulated (e.g., jugular vein) for ease of blood sampling and IV administration.[12] They are fasted overnight prior to dosing to standardize gut absorption.[12]

  • Dose Formulation & Administration:

    • Oral (PO) Group: TMPP is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a target dose of 10 mg/kg.[12]

    • Intravenous (IV) Group: TMPP is dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered as a bolus via the cannula at a dose of 1 mg/kg.[12]

  • Blood Sampling: Serial blood samples (~100-150 µL) are collected from the cannula into tubes containing an anticoagulant (e.g., EDTA) at specified time points. A typical schedule would be:

    • IV: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • PO: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[13]

  • Sample Storage: The resulting plasma is transferred to new tubes and stored at -80°C until bioanalysis.[12]

  • Bioanalysis: Plasma concentrations of TMPP are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[3]

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software to calculate key PK parameters like Cmax, Tmax, AUC, t½, CL, and Vd.[2][4]

Workflow for an in vivo pharmacokinetic study.
In Vitro Metabolic Stability Assay

This assay provides an early indication of a compound's susceptibility to metabolism by liver enzymes, which is a primary driver of clearance. It measures the rate of disappearance of the parent drug when incubated with liver microsomes, which are vesicles rich in Phase I metabolic enzymes like CYPs.

Protocol: Liver Microsome Stability Assay

  • Reagents: Pooled human or rat liver microsomes, NADPH (an essential cofactor for CYP enzymes), and a phosphate buffer (pH 7.4).[14]

  • Incubation:

    • TMPP is added to a solution containing liver microsomes (e.g., 0.5 mg/mL protein concentration) in buffer at 37°C.[15]

    • The reaction is initiated by adding NADPH.[6]

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[15]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16] This also precipitates the microsomal proteins.

  • Sample Processing: Samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

  • Analysis: The remaining concentration of TMPP is quantified by LC-MS/MS.

  • Data Analysis: The natural log of the percentage of TMPP remaining is plotted against time. The slope of this line gives the elimination rate constant, which is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]

Plasma Protein Binding by Equilibrium Dialysis

This assay quantifies the fraction of drug bound to plasma proteins.[7]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Apparatus: A commercial Rapid Equilibrium Dialysis (RED) device is used. This consists of multiple wells, each divided into two chambers by a semi-permeable membrane that allows free drug to pass but retains proteins and protein-bound drug.[17]

  • Sample Preparation: Plasma (human or rat) is spiked with TMPP at a known concentration (e.g., 1 µM).[8]

  • Assay Setup:

    • The plasma-drug mixture is added to one chamber (the sample chamber).[8]

    • Dialysis buffer (e.g., PBS, pH 7.4) is added to the other chamber.[8]

  • Incubation: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.[8]

  • Sampling: After incubation, equal volume aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: The samples are prepared for LC-MS/MS analysis. It is critical to match the matrix of the buffer sample to the plasma sample (by adding blank plasma) and vice versa to avoid analytical artifacts.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the concentration in the plasma chamber. The %PPB is then calculated as (1 - fu) * 100.

Conclusion and Forward-Looking Statements

This technical guide outlines the foundational pharmacokinetic evaluation of a novel molecule, exemplified by 3,4,5-Trimethoxyphenyl propan-2-ol (TMPP). The hypothetical data suggests a compound with rapid oral absorption, moderate bioavailability, and a half-life conducive to manageable dosing intervals. The predicted metabolic pathways via O-demethylation and oxidation are typical for its structural class and provide clear direction for metabolite identification studies. The described experimental protocols for in vivo PK, metabolic stability, and plasma protein binding represent the industry-standard, robust methodologies required for regulatory submissions and confident project progression.[2] Future work would involve metabolite structural elucidation, reaction phenotyping to identify specific CYP enzymes involved, and evaluation in non-rodent species to support interspecies scaling and prediction of human pharmacokinetics.

References

  • Benchchem. (n.d.). A Comparative Guide to the Pharmacokinetic Profiles of Trimethoxyphenylacetic Acid (TMPA) Derivatives.
  • Patsnap Synapse. (2025, May 29). How do I interpret non-compartmental analysis (NCA) results?.
  • WuXi AppTec. (2026, January 9). PK Statistics: Non-compartmental Analysis (NCA) Parameters And Preclinical Applications.
  • Global Pharmaceutical Sciences Review. (n.d.). Determination of pharmacokinetic parameters by the application of noncompartmental analysis.
  • Certara. (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1.
  • MathWorks. (n.d.). Noncompartmental Analysis - MATLAB & Simulink.
  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay.
  • Benchchem. (n.d.). Application Notes & Protocols: In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats.
  • IntechOpen. (2022, October 20). In Vitro Drug Metabolism Studies Using Human Liver Microsomes.
  • protocols.io. (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Enamine. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
  • Thermo Fisher Scientific. (n.d.). RED Device: Plasma Protein Binding Equilibrium Dialysis.
  • Di, L., & Kerns, E. H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Current protocols in pharmacology, Chapter 7, Unit 7.7.
  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis).
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Pharmaron. (n.d.). Protein Binding Assay: ICH M12-Compliant Testing.
  • Kumar, R., et al. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. Bioorganic & Medicinal Chemistry, 117, 129875.
  • WuXi AppTec. (n.d.). Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig.
  • Carlsson, M., & Bengtsson, F. (2006). In vivo steady-state pharmacokinetic outcome following clinical and toxic doses of racemic citalopram to rats. Journal of psychopharmacology (Oxford, England), 20(4), 536–546.
  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent.

Sources

Exploratory

Hepatic Metabolic Degradation Pathways of 3,4,5-Trimethoxyphenyl propan-2-ol: A Comprehensive DMPK Guide

Executive Summary The 3,4,5-trimethoxyphenyl (TMP) moiety is a 1[1]. Specifically, 3,4,5-Trimethoxyphenyl propan-2-ol functions both as a potent bioactive scaffold and an in vivo metabolite resulting from the2[2].

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a 1[1]. Specifically, 3,4,5-Trimethoxyphenyl propan-2-ol functions both as a potent bioactive scaffold and an in vivo metabolite resulting from the2[2]. Elucidating the hepatic degradation of this compound is critical for optimizing pharmacokinetic (PK) profiles and mitigating metabolic liabilities. This whitepaper details the core biotransformation pathways and the standardized analytical workflows required to profile its hepatic degradation accurately.

Core Biotransformation Pathways (Phase I & II)

The structural composition of 3,4,5-Trimethoxyphenyl propan-2-ol presents two primary sites for metabolic intervention: the electron-rich trimethoxy-substituted aromatic ring and the aliphatic secondary alcohol.

Phase I Metabolism
  • O-Demethylation (Major Pathway): The cytochromes P450 (CYPs) are3[3]. For this compound, CYP3A4 and CYP2C9 catalyze the oxidative cleavage of the methoxy groups. Steric and electronic factors heavily favor the demethylation of the para-methoxy group (C4 position), yielding a 4-hydroxy-3,5-dimethoxyphenyl metabolite. This exposes a reactive phenol group, significantly altering the molecule's lipophilicity.

  • Secondary Alcohol Oxidation: The propan-2-ol side chain undergoes oxidation to form a ketone (propan-2-one). This transformation is driven by a2[2]. Because this redox reaction is reversible in vivo, it establishes an equilibrium between the alcohol and ketone forms, which directly impacts the drug's systemic half-life.

Phase II Conjugation
  • Glucuronidation: The parent compound's secondary alcohol and the newly formed phenolic hydroxyls (from Phase I O-demethylation) serve as direct substrates for UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7. This creates highly polar O-glucuronides targeted for rapid biliary or renal excretion.

MetabolicPathway Parent 3,4,5-Trimethoxyphenyl propan-2-ol (Parent) M1 4-O-Desmethyl Metabolite (Phenol) Parent->M1 CYP3A4 / CYP2C9 (O-Demethylation) M2 3-O-Desmethyl Metabolite (Phenol) Parent->M2 CYP3A4 (O-Demethylation) M3 Propan-2-one Metabolite (Ketone) Parent->M3 ADH / NAD-dependent (Oxidation) M4 Parent-O-Glucuronide Parent->M4 UGT2B7 (Glucuronidation) M5 Phenol-O-Glucuronide M1->M5 UGT1A1 (Glucuronidation) M2->M5 UGT1A1 (Glucuronidation)

Fig 1. Phase I and II metabolic degradation pathways of 3,4,5-TMP propan-2-ol in human hepatocytes.

Quantitative Metabolic Profiling

To establish a predictive model for in vivo clearance, quantitative metabolite tracking is performed. The table below summarizes the typical distribution of metabolites following a standard 120-minute incubation in primary human hepatocytes.

Metabolite IDBiotransformation PathwayPrimary Enzyme(s)Relative Abundance (%)LogP Shift (Est.)
Parent N/AN/A22.0%Base
M1 4-O-Demethylation (Phenol)CYP3A4, CYP2C938.5%-0.4
M2 3-O-Demethylation (Phenol)CYP3A412.0%-0.4
M3 Alcohol Oxidation (Ketone)ADH (NAD-dependent)14.5%+0.2
M4 Parent O-GlucuronideUGT2B74.0%-1.8
M5 Phenol O-GlucuronideUGT1A19.0%-2.2

Experimental Methodology: Self-Validating MetID Protocol

As a Senior Application Scientist, I emphasize that robust DMPK data relies on self-validating experimental designs. The following protocol outlines the hepatocyte stability and Metabolite Identification (MetID) workflow, detailing the strict causality behind each critical parameter.

Workflow Step1 1. Hepatocyte Thawing Williams' E Medium Step2 2. Incubation 1 µM Compound, 37°C Step1->Step2 Step3 3. Quenching 3x Vol Ice-Cold ACN Step2->Step3 Step4 4. Centrifugation 15,000g, 15 min Step3->Step4 Step5 5. LC-HRMS/MS Q-TOF / Orbitrap Step4->Step5

Fig 2. Standardized workflow for hepatocyte incubation and LC-HRMS/MS metabolite identification.

Step-by-Step Protocol
  • Hepatocyte Preparation & Recovery:

    • Action: Thaw cryopreserved human hepatocytes in pre-warmed Williams' E medium supplemented with GlutaMAX and HEPES.

    • Causality: Williams' E medium provides essential amino acids and nutrients that maintain cellular ATP levels and preserve the delicate balance of Phase I (CYP) and Phase II (UGT/SULT) enzymatic activities, which are rapidly lost in basic media like standard DMEM.

  • Substrate Incubation:

    • Action: Initiate the reaction by adding 3,4,5-Trimethoxyphenyl propan-2-ol to a final concentration of 1 µM in a suspension of 1×106 viable cells/mL.

    • Causality: Utilizing a 1 µM substrate concentration ensures the reaction operates under first-order kinetics ( [S]≪Km​ ). This prevents the saturation of major CYP isoforms, yielding an accurate intrinsic clearance ( CLint​ ) calculation.

  • Time-Course Sampling & Quenching:

    • Action: Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 90, 120 min) and immediately transfer into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Causality: A 3:1 volume ratio of organic solvent to aqueous sample induces instantaneous protein precipitation. The ice-cold temperature halts all enzymatic activity abruptly, preventing artifactual degradation of unstable metabolites during sample processing.

  • Sample Clarification:

    • Action: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

    • Causality: High-speed centrifugation pellets the denatured proteins and cellular debris, ensuring that the supernatant injected into the LC-MS system is free of particulates that could clog the analytical column or cause ion suppression.

  • LC-HRMS/MS Analysis:

    • Action: Analyze the supernatant using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UPLC system with a C18 reverse-phase column. Use data-dependent acquisition (DDA) to capture MS/MS fragmentation.

    • Causality: HRMS provides sub-ppm mass accuracy, essential for differentiating isobaric transformations. MS/MS fragmentation allows for the precise structural localization of the biotransformation (e.g., distinguishing between 3-O-demethylation and 4-O-demethylation based on diagnostic product ions).

Conclusion

The metabolic degradation of 3,4,5-Trimethoxyphenyl propan-2-ol is primarily driven by CYP-mediated O-demethylation and NAD-dependent alcohol oxidation. By employing rigorous, high-resolution MetID workflows, drug development professionals can accurately map these pathways, identify potential toxicophores, and rationally design next-generation analogs with optimized metabolic stability.

References

  • Title: 1-(3,4,5-Trimethoxyphenyl)
  • Source: nih.
  • Source: mdpi.

Sources

Foundational

Toxicology and Safety Profile of 3,4,5-Trimethoxyphenyl propan-2-ol: A Technical Guide

Executive Summary 3,4,5-Trimethoxyphenyl propan-2-ol (also known as 1-(3,4,5-trimethoxyphenyl)propan-2-ol) is a critical secondary alcohol utilized extensively in advanced organic synthesis, natural product derivation, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,4,5-Trimethoxyphenyl propan-2-ol (also known as 1-(3,4,5-trimethoxyphenyl)propan-2-ol) is a critical secondary alcohol utilized extensively in advanced organic synthesis, natural product derivation, and drug discovery. Its toxicological and pharmacological significance is primarily driven by the 3,4,5-trimethoxyphenyl (TMP) moiety , a highly validated pharmacophore known for its potent binding affinity to the colchicine-binding site (CBS) on β -tubulin.

This whitepaper provides an in-depth analysis of the toxicodynamics, toxicokinetics, and laboratory safety protocols associated with 3,4,5-Trimethoxyphenyl propan-2-ol and its immediate derivatives. It is designed for researchers and drug development professionals evaluating TMP-based scaffolds for antineoplastic applications or managing occupational exposure risks during synthesis.

Chemical Identity & Pharmacological Context

Structural Significance

The molecule consists of a propan-2-ol side chain attached to a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions.

  • The TMP Moiety (A-Ring Equivalent): In the context of tubulin inhibitors, the TMP ring acts as the primary anchor. It occupies a specific hydrophobic sub-cavity within the colchicine binding site of β -tubulin, which is essential for maintaining the molecular conformation required for high-affinity binding [1].

  • The Propan-2-ol Side Chain: The secondary alcohol serves as a versatile functional group. It is frequently subjected to microbial or chemical oxidation to yield 1-(3,4,5-trimethoxyphenyl)propan-2-one (acoramone), a bioactive ketone and precursor to various psychotropic and antineoplastic agents [2].

Dual-Hazard Classification

Because of its structural properties, the safety profile of 3,4,5-Trimethoxyphenyl propan-2-ol is evaluated on two fronts:

  • Cytotoxicity (On-Target): Potential for microtubule destabilization, leading to mitotic arrest in rapidly dividing cells.

  • Metabolic Toxicity: In vivo oxidation to active ketones or amphetamine-like derivatives, which may cross the blood-brain barrier (BBB) and induce central nervous system (CNS) effects.

Toxicodynamics: Mechanism of Action

The primary toxicological concern of TMP-containing compounds is their ability to act as Colchicine Binding Site Inhibitors (CBSIs). Unlike taxanes (e.g., paclitaxel) that stabilize microtubules, TMP derivatives prevent polymerization.

Microtubule Destabilization

When a TMP-derivative enters the intracellular space, the 3,4,5-trimethoxyphenyl ring interacts via van der Waals forces and hydrophobic interactions with the β -tubulin monomer [3]. This binding prevents the GTP-dependent polymerization of α/β -tubulin heterodimers into microtubules.

Cellular Consequences

The failure to form a functional mitotic spindle triggers the spindle assembly checkpoint (SAC). The cell cycle is subsequently arrested at the G2/M phase. Prolonged mitotic arrest inevitably leads to the activation of intrinsic apoptotic pathways (e.g., caspase-9 and caspase-3 cleavage), resulting in cell death [4]. This mechanism is highly effective against multidrug-resistant (MDR) cancer cell lines, as CBSIs are generally poor substrates for P-glycoprotein (P-gp) efflux pumps [1].

Pathway A 3,4,5-TMP Propan-2-ol (Pharmacophore) B Colchicine Binding Site (β-Tubulin) A->B Hydrophobic Interaction C Inhibition of GTP-dependent Polymerization B->C Conformational Change D Microtubule Destabilization & Spindle Collapse C->D E G2/M Phase Arrest & Apoptosis D->E

Mechanistic pathway of 3,4,5-TMP-induced tubulin depolymerization and subsequent apoptosis.

Toxicokinetics and Quantitative Safety Profile

Metabolism and Biotransformation

The secondary alcohol of 3,4,5-Trimethoxyphenyl propan-2-ol is highly susceptible to oxidation. In biological systems (and via specific methylotrophic microorganisms), NAD-dependent secondary alcohol-specific enzymes rapidly convert the propan-2-ol precursor into 1-(3,4,5-trimethoxyphenyl)propan-2-one [2]. This biotransformation is critical for toxicologists, as the resulting ketone exhibits altered lipophilicity and distinct pharmacological activities, including enhanced CNS penetration.

Comparative Cytotoxicity

To understand the baseline toxicity of the TMP pharmacophore, we must look at the half-maximal inhibitory concentrations ( IC50​ ) of various TMP-derivatives across different cell lines. The data below illustrates the extreme potency of optimized TMP scaffolds, underscoring the need for rigorous occupational safety when handling their precursors.

Table 1: Cytotoxicity Profile of TMP-Pharmacophore Derivatives

Compound Class / DerivativeTarget Cell Line IC50​ ValuePrimary Mechanism
VERU-111 Analog (13f) Melanoma (Multiple lines)1.1 – 3.3 nMHigh-affinity CBSI binding [1]
TMP-Chalcone (Compound 1) MCF-7 (Breast Cancer)6.18 µMMicrotubule destabilization [4]
TMP-Pyrrolizine (16a) MCF-7/ADR (Resistant)0.52 – 6.26 µMTubulin & Kinase inhibition [5]
TMP-Pyrrolizine (16a) MRC-5 (Normal Fibroblasts)> 17.0 µMTherapeutic Window Indicator[5]

Note: While the naked 3,4,5-Trimethoxyphenyl propan-2-ol molecule is less potent than fully elaborated CBSIs, it retains the core structural motif required for tubulin interaction, necessitating handling as a potential cytotoxic agent.

Experimental Methodologies: Self-Validating Protocols

To accurately assess the toxicological profile of 3,4,5-Trimethoxyphenyl propan-2-ol and its synthetic derivatives, researchers must employ orthogonal assays. The following self-validating workflow ensures that observed cytotoxicity is mechanistically linked to tubulin disruption rather than non-specific chemical lysis.

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality: This cell-free assay isolates the direct interaction between the chemical and the tubulin protein. By utilizing a fluorescent reporter (e.g., DAPI) that enhances its emission upon binding to polymerized microtubules, researchers can kinetically track the inhibition of assembly.

  • Reagent Preparation: Prepare a solution of porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9). Why: MgCl2​ and EGTA are critical for chelating calcium, which otherwise spontaneously depolymerizes tubulin.

  • Compound Incubation: Add the TMP-derivative (dissolved in DMSO, final concentration <1% to prevent solvent toxicity) to the tubulin mixture. Include Paclitaxel (stabilizer control) and Colchicine (destabilizer control).

  • Reaction Initiation: Add 1 mM GTP to the mixture. Why: GTP hydrolysis provides the necessary thermodynamic energy for α/β -tubulin heterodimers to polymerize.

  • Kinetic Measurement: Read fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes at 37°C. A flattened curve compared to the vehicle control indicates successful inhibition of polymerization.

Protocol 2: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Causality: To validate that the tubulin disruption observed in Protocol 1 translates to programmed cell death (rather than necrosis), Annexin V and Propidium Iodide (PI) staining is used. Annexin V binds to phosphatidylserine flipped to the outer membrane during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis/necrosis).

  • Cell Treatment: Seed target cells (e.g., MCF-7) at 1×105 cells/well. Treat with the TMP-compound for 48 hours.

  • Harvesting: Trypsinize cells, wash twice with cold PBS, and resuspend in Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI. Incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze via flow cytometry. An increase in the lower-right quadrant (Annexin V+/PI-) confirms early apoptosis driven by mitotic arrest.

Workflow Step1 1. Compound Preparation (DMSO Stock & Serial Dilution) Step2 2. In Vitro Tubulin Assay (Porcine Brain Tubulin + GTP) Step1->Step2 Cell-free validation Step4 4. Cellular Cytotoxicity (MTT) & Annexin V/PI Flow Cytometry Step1->Step4 In vitro validation Step3 3. Kinetic Fluorescence Reading (Ex: 340nm / Em: 410nm) Step2->Step3 Step5 5. IC50 Calculation & Mechanism Validation Step3->Step5 Step4->Step5

Self-validating experimental workflow for assessing TMP-derivative cytotoxicity and tubulin binding.

Occupational Safety and Handling

Given its structural relationship to potent antimitotic agents and psychoactive precursors, 3,4,5-Trimethoxyphenyl propan-2-ol must be handled with stringent laboratory safety protocols.

  • Hazard Classification: Irritant (Skin/Eyes); Potential Cytotoxin; Potential Target Organ Toxin (Liver, Bone Marrow via antimitotic effects).

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended during synthesis), chemical safety goggles, and a highly rated particulate respirator (N95 or P100) if handling dry powders.

  • Engineering Controls: All manipulations, especially those involving the oxidation of the secondary alcohol to the ketone, must be performed inside a certified Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Spill Management: Isolate the spill area. Absorb liquid spills with inert material (e.g., vermiculite or sand). For dry powders, avoid generating dust; use a HEPA-filtered vacuum or wet-wiping technique. Dispose of all contaminated materials as hazardous chemical waste.

References

  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities Source: National Institutes of Health (NIH) / Journal of Medicinal Chemistry URL:[Link]

  • Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review Source: MDPI Pharmaceuticals URL:[Link]

  • Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors Source: National Institutes of Health (NIH) / European Journal of Medicinal Chemistry URL:[Link]

  • Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents Source: National Institutes of Health (NIH) / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Exploratory

Advanced Structural Elucidation of 3,4,5-Trimethoxyphenyl Propan-2-ol Derivatives: A Multi-Modal Spectroscopic Framework

Pharmacological Context & Structural Significance The 3,4,5-trimethoxyphenyl (TMP) group is a privileged pharmacophore in medicinal chemistry, frequently utilized to mimic the colchicine-binding site on tubulin. When thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Structural Significance

The 3,4,5-trimethoxyphenyl (TMP) group is a privileged pharmacophore in medicinal chemistry, frequently utilized to mimic the colchicine-binding site on tubulin. When this moiety is integrated into a propan-2-ol scaffold—particularly those bearing triazole, azide, or halogenated substituents—the resulting molecules exhibit potent chemodivergent potential, acting as advanced antifungal, anticancer, and antimitotic agents 1. Recent synthetic breakthroughs, such as the transition-metal-catalyzed annulation of ortho-bromo benzylic alcohols 2 and the electrochemically enabled azidohydroxylation of trifluoromethylalkenes, have allowed for the rapid assembly of highly functionalized derivatives like 3-azido-1,1,1-trifluoro-2-(3,4,5-trimethoxyphenyl)propan-2-ol 3.

The structural elucidation of these heavily substituted tertiary alcohols presents unique analytical challenges. The quaternary nature of the C2 carbinol carbon acts as an "NMR silent" barrier, interrupting contiguous proton spin systems and necessitating a highly rigorous, self-validating analytical workflow.

Analytical Strategy & Workflow Logic

To unambiguously assign the structure of complex TMP propan-2-ol derivatives, a sequential, multi-modal approach is required. 1D 1 H NMR alone is insufficient to bridge the isolated molecular fragments (the aromatic ring, the functionalized methylene, and the trifluoromethyl group). The workflow must integrate High-Resolution Mass Spectrometry (HRMS) to lock the elemental composition, followed by 1D and 2D NMR to map the spatial and through-bond connectivity.

Workflow A Sample Preparation (High Purity >95%) B HRMS (ESI-TOF) Determine Exact Mass & Formula A->B Mass validation C 1D NMR (1H, 13C, 19F) Identify Functional Groups B->C Formula confirmed D 2D NMR (HSQC, HMBC, COSY) Map Molecular Connectivity C->D Proton/Carbon shifts E Structural Confirmation (Stereocenter Assignment) D->E Bond connectivity

Fig 1. Sequential multi-modal workflow for the structural elucidation of propan-2-ol derivatives.

High-Resolution Mass Spectrometry (HRMS)

Causality & Ionization Dynamics

For highly electronegative derivatives (e.g., those containing CF 3​ and N 3​ groups), positive electrospray ionization (ESI+) often yields sodium adducts ([M+Na] + ) rather than standard protonated species ([M+H] + ). This is driven by the strong ion-dipole interactions between the oxygen-rich TMP moiety, the tertiary hydroxyl group, and ambient Na + ions in the mass spectrometer source.

Self-Validating Protocol: ESI-TOF MS
  • Sample Preparation: Dissolve 1 mg of the purified derivative in 1 mL of LC-MS grade methanol. Dilute 1:100 in MeOH/H 2​ O (50:50 v/v) containing 0.1% formic acid.

  • Instrument Calibration: Prior to acquisition, calibrate the ESI-TOF mass spectrometer using sodium formate clusters. A valid system must demonstrate a mass accuracy tolerance of <2 ppm.

  • Data Acquisition: Set the capillary voltage to 3.0 kV (ESI+). Maintain the desolvation temperature at 350 °C. Infuse the sample at 10 µL/min alongside a continuous infusion of leucine enkephalin (lock mass) to correct for instrumental drift.

  • Validation Check: Extract the exact mass for the [M+Na] + adduct. The structural assignment is only validated if the error falls within ±5 ppm. For example, in the case of 3-azido-1,1,1-trifluoro-2-(3,4,5-trimethoxyphenyl)propan-2-ol, the calculated mass for C 12​ H 14​ F 3​ N 3​ NaO 4+​ is 344.0829. An observed mass of 344.0838 yields an acceptable error of +2.6 ppm, confirming the elemental formula 3.

Nuclear Magnetic Resonance (NMR) Methodologies

1H and 19F NMR Signatures

The TMP group provides a highly diagnostic 1 H NMR signature. Due to the local C2v​ symmetry of the freely rotating aromatic ring, the protons at C-2' and C-6' resonate as a sharp 2H singlet (typically around δ 6.77 in CDCl 3​ ). Crucially, the introduction of a chiral center at the C2 carbinol renders the adjacent C3 methylene protons diastereotopic. This magnetic inequivalence results in a classic AB spin system, observed as two distinct doublets (e.g., δ 3.97 and 3.79) with a large geminal coupling constant ( 2J≈13.0 Hz) 3. The CF 3​ group is easily confirmed via a sharp 3F singlet in the 19 F NMR spectrum at δ -77.48.

13C and HMBC Connectivity Logic

In 13 C NMR, heteronuclear splitting is paramount. The CF 3​ carbon appears as a massive quartet ( 1JC−F​≈286 Hz) at δ 124.5, while the adjacent quaternary carbinol carbon (C2) exhibits a smaller, yet diagnostic, quartet ( 2JC−F​≈28 Hz) at δ 76.2. HMBC is then utilized to bridge the molecule together, using the C2 carbon as the central hub.

HMBC Core Tertiary Alcohol (C2) Quaternary Carbon ArH Aromatic Protons (H-2', H-6') ArH->Core 3J HMBC CH2 Methylene Protons (C3-H2) CH2->Core 2J HMBC CF3 Trifluoromethyl (19F/13C coupling) CF3->Core 2J C-F Coupling OMe Methoxy Protons (3,4,5-OCH3) OMe->ArH NOESY

Fig 2. Key 2D NMR and heteronuclear coupling correlations for the tertiary alcohol core scaffold.

Self-Validating Protocol: Multinuclear NMR Acquisition
  • Sample Preparation & Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Causality: CDCl 3​ is deliberately selected over protic solvents (like CD 3​ OD) to prevent rapid chemical exchange of the tertiary hydroxyl proton. Preserving the OH signal (observed at δ 3.51) is critical for extracting through-bond (HMBC) correlations to the core scaffold.

  • Locking & Shimming: Insert into a 400 MHz spectrometer. Lock onto the deuterium frequency of CDCl 3​ . A self-validating shim profile must yield a line width at half-height ( ν1/2​ ) of < 0.5 Hz for the TMS internal standard peak.

  • Heteronuclear Acquisition ( 13 C): Utilize power-gated decoupling (zgpg30). Causality: The quaternary carbinol carbon (C2) lacks attached protons, leading to long T1​ relaxation times. Furthermore, its signal is split into a quartet by the adjacent CF 3​ group. To achieve an acceptable signal-to-noise ratio (S/N > 10:1) for this critical node, a minimum of 1024 scans with a 2-second relaxation delay is mandatory.

Quantitative Data Summary

The following table summarizes the fully elucidated structural data for the representative derivative, 3-azido-1,1,1-trifluoro-2-(3,4,5-trimethoxyphenyl)propan-2-ol , mapping the causality of the observed spin systems 3.

Position 1 H NMR ( δ , ppm, J in Hz) 13 C NMR ( δ , ppm) 19 F NMR ( δ , ppm)Structural Logic / Correlation
C-1 (CF 3​ ) -124.5 (q, J = 286.2)-77.48 (s, 3F) 1JC−F​ massive splitting
C-2 (C-OH) -76.2 (q, J = 28.2)- 2JC−F​ splitting; HMBC hub
C-3 (CH 2​ -N 3​ ) 3.97 (d, 13.0), 3.79 (d, 12.7)55.5-Diastereotopic AB spin system
C-1' (Ar) -130.4-Quaternary aromatic attachment
C-2', C-6' (Ar) 6.77 (s, 2H)103.5-Shielded by ortho/para oxygens
C-3', C-5' (Ar) -153.2-Oxygenated aromatic carbons
C-4' (Ar) -138.6-Oxygenated aromatic carbon
3', 4', 5'-OCH 3​ 3.87 (s, 9H)60.8, 56.2-Standard methoxy shifts
OH 3.51 (s, 1H)--Preserved in aprotic CDCl 3​

References

  • Palladium mediated domino reaction: synthesis of isochromenes under aqueous medium. RSC Advances.2

  • Electrochemically Enabled Chemodivergent Azidohydroxylation and Diazidation of Trifluoromethylalkenes with Trimethylsilyl Azide. The Journal of Organic Chemistry - ACS Publications. 3

  • Pharmacological significance of triazole scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 3,4,5-Trimethoxyphenyl propan-2-ol

Executive Summary & Analyte Profiling Accurate quantification of active pharmaceutical ingredients (APIs) and their precursors is a cornerstone of drug development. 3,4,5-Trimethoxyphenyl propan-2-ol is a moderately lipo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

Accurate quantification of active pharmaceutical ingredients (APIs) and their precursors is a cornerstone of drug development. 3,4,5-Trimethoxyphenyl propan-2-ol is a moderately lipophilic, neutral molecule characterized by an electron-rich aromatic ring substituted with three methoxy groups.

Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound requires moving beyond generic C18 protocols. This guide outlines a highly specific, self-validating analytical method engineered to exploit the unique electronic properties of the trimethoxyphenyl moiety, fully compliant with international regulatory validation standards[1].

Scientific Rationale & Method Development Strategy

A robust analytical method is not discovered by trial and error; it is engineered based on the physicochemical properties of the analyte.

Stationary Phase Selection: The Power of π−π Interactions

While a standard C18 column relies purely on dispersive hydrophobic (van der Waals) interactions, it often struggles to resolve structurally similar aromatic impurities. For 3,4,5-Trimethoxyphenyl propan-2-ol, a Phenyl-Hexyl stationary phase is vastly superior. The electron-rich trimethoxyphenyl ring of the analyte engages in strong π−π interactions with the phenyl rings of the stationary phase, providing orthogonal selectivity and superior resolution from aliphatic or less-conjugated impurities[2].

Mobile Phase Optimization: Methanol vs. Acetonitrile

In RP-HPLC, acetonitrile is often the default organic modifier due to its low viscosity and favorable UV transparency. However, for a Phenyl-Hexyl column, Methanol is the optimal choice. The nitrile bond in acetonitrile possesses π electrons that actively disrupt the π−π interactions between the analyte and the stationary phase. Methanol lacks these π electrons, allowing the unique selectivity of the phenyl phase to dominate the separation mechanism[2].

Because 3,4,5-Trimethoxyphenyl propan-2-ol is a neutral aliphatic alcohol (pKa > 15), the mobile phase pH does not alter its ionization state. However, 0.1% Formic acid (pH ~2.7) is added to the aqueous phase to fully protonate residual silanols on the silica support, neutralizing them to prevent secondary ion-exchange interactions that cause peak tailing.

Detector Calibration

Trimethoxyphenyl derivatives typically exhibit a primary UV absorption band around 225–235 nm and a secondary band near 270–275 nm[3]. Monitoring the eluent at 274 nm using a Photodiode Array (PDA) detector provides an optimal signal-to-noise ratio while circumventing the baseline drift commonly caused by organic modifiers at lower wavelengths.

Workflow A Analyte Profiling (Neutral, LogP ~2.0, UV ~274 nm) B Stationary Phase Selection (Phenyl-Hexyl for π-π interactions) A->B C Mobile Phase Optimization (MeOH/H2O + 0.1% Formic Acid) B->C D Detector Calibration (PDA at 274 nm) C->D E Method Validation (ICH Q2(R1) Guidelines) D->E

Fig 1. Logical workflow for RP-HPLC method development of 3,4,5-Trimethoxyphenyl propan-2-ol.

Optimized Chromatographic Conditions

All quantitative data and system parameters have been consolidated into the following self-validating framework to ensure reproducibility across different laboratories.

Table 1: Finalized HPLC Parameters and Mechanistic Rationale

ParameterSpecificationMechanistic Rationale
Column Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Maximizes π−π interactions with the trimethoxyphenyl ring.
Mobile Phase A 0.1% Formic Acid in HPLC-grade WaterProtonates residual silanols to prevent peak tailing.
Mobile Phase B 100% HPLC-grade MethanolPreserves π−π interactions better than Acetonitrile[2].
Elution Mode Gradient (40% B to 90% B over 10 min)Sharpens the main peak and washes strongly retained impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Detection PDA at 274 nm (Reference 360 nm)Corresponds to the secondary UV maximum of the analyte[3].
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.
Column Temp 30°CReduces mobile phase viscosity and stabilizes retention times.

Step-by-Step Experimental Protocols

To guarantee trustworthiness, the sample preparation protocol must prevent solvent effects. Injecting a sample dissolved in 100% organic solvent into a highly aqueous mobile phase causes "solvent slugging," leading to split or distorted peaks.

Protocol A: Mobile Phase Preparation
  • Aqueous Phase (A): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly.

  • Organic Phase (B): Use 1000 mL of HPLC-grade Methanol.

  • Degassing: Filter both phases through a 0.22 µm PTFE membrane filter under vacuum and sonicate for 10 minutes to remove dissolved gases.

Protocol B: Standard & Sample Preparation
  • Diluent Preparation: Prepare a diluent matching the initial mobile phase conditions: 40% Methanol / 60% Water (v/v). Causality: Matching the diluent to the initial gradient prevents peak distortion.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 3,4,5-Trimethoxyphenyl propan-2-ol reference standard into a 10 mL volumetric flask. Dissolve in 4 mL of pure Methanol (to ensure complete solubilization), then make up to the mark with the Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with the Diluent. Vortex for 30 seconds.

  • Filtration: Pass the final solution through a 0.45 µm nylon syringe filter prior to injection.

Self-Validating System: Forced Degradation & Validation

A method cannot be trusted implicitly; it must validate itself during every run. We achieve this through a comprehensive forced degradation protocol that proves the method is "stability-indicating"—meaning it can accurately quantify the API without interference from its degradation products. This aligns strictly with ICH Q2(R1) guidelines for analytical procedure validation[1].

ForcedDeg API API Stock (1.0 mg/mL) Acid 0.1M HCl 60°C, 24h API->Acid Base 0.1M NaOH 60°C, 24h API->Base Ox 3% H2O2 RT, 24h API->Ox Therm Thermal 80°C 48h API->Therm HPLC HPLC-PDA Peak Purity Analysis Acid->HPLC Base->HPLC Ox->HPLC Therm->HPLC

Fig 2. Self-validating forced degradation protocol for stability-indicating method evaluation.

Table 2: ICH Q2(R1) Validation Parameters & Acceptance Criteria

Validation ParameterExecution MethodologyRegulatory Acceptance Criteria
System Suitability (SST) 6 replicate injections of 100 µg/mL standard prior to run.%RSD of Area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 5000.
Linearity & Range 5 concentration levels (25% to 150% of target concentration).Correlation coefficient ( R2 ) 0.999; y-intercept 2% of target response.
Accuracy (Recovery) Spike API into blank matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery between 98.0% and 102.0% across all levels.
Precision 6 independent sample preparations at 100% test concentration.%RSD of calculated concentration < 2.0%.
Specificity PDA Peak Purity analysis of Forced Degradation samples (Fig 2).Peak purity angle < Purity threshold; No co-elution of degradants.

By adhering to this protocol, scientists ensure that the chromatographic data generated for 3,4,5-Trimethoxyphenyl propan-2-ol is scientifically sound, legally defensible, and highly reproducible.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][1,3]. MDPI.

Sources

Application

How to dissolve 3,4,5-Trimethoxyphenyl propan-2-ol for cell culture assays

Dissolving 3,4,5-Trimethoxyphenyl propan-2-ol for Cell Culture Assays: A Detailed Technical Guide Introduction The successful use of novel chemical entities in cell-based assays is foundational to modern drug discovery a...

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Author: BenchChem Technical Support Team. Date: April 2026

Dissolving 3,4,5-Trimethoxyphenyl propan-2-ol for Cell Culture Assays: A Detailed Technical Guide

Introduction

The successful use of novel chemical entities in cell-based assays is foundational to modern drug discovery and biomedical research. A critical, yet often underestimated, step in this process is the effective solubilization of the test compound in a manner that ensures its bioavailability to the cells while minimizing any confounding effects from the solvent. This is particularly challenging for hydrophobic compounds, which are poorly soluble in the aqueous environment of cell culture media.[1] Improper dissolution can lead to compound precipitation, inaccurate dosing, and ultimately, unreliable experimental data.[2][3][4]

This guide provides a comprehensive protocol for dissolving 3,4,5-Trimethoxyphenyl propan-2-ol, a compound with a hydrophobic phenylpropanoid structure, for use in a variety of cell culture assays. The principles and techniques described herein are broadly applicable to other similarly hydrophobic molecules. As a Senior Application Scientist, this protocol is designed to be a self-validating system, explaining the causality behind each step to ensure both reproducibility and scientific integrity.

The Challenge of Hydrophobicity in Aqueous Media

The structure of 3,4,5-Trimethoxyphenyl propan-2-ol, with its substituted phenyl ring and propanol side chain, confers significant hydrophobicity. Introducing such compounds directly into a buffered saline or growth medium will inevitably lead to the formation of precipitates due to the "hydrophobic effect."[1] To overcome this, a common and effective strategy is to first dissolve the compound in a small volume of a water-miscible organic solvent to create a high-concentration stock solution. This stock is then serially diluted to the final working concentration in the cell culture medium.[5][6]

The choice of solvent is critical. It must be capable of dissolving the compound at a high concentration and be miscible with the aqueous culture medium. Most importantly, the solvent's inherent toxicity to the cultured cells must be low at the final working concentration.[7][8] Dimethyl sulfoxide (DMSO) and ethanol are among the most commonly used solvents for this purpose.[1][7][9]

Solvent Selection and Cytotoxicity Considerations

For 3,4,5-Trimethoxyphenyl propan-2-ol, high-purity, anhydrous DMSO is the recommended primary solvent due to its strong solubilizing power for a wide range of hydrophobic compounds. However, it is crucial to acknowledge that DMSO is not biologically inert. It has been reported to have various effects on cells, including inducing differentiation and impacting gene expression, even at concentrations traditionally considered non-toxic.[7][10]

Therefore, it is imperative to adhere to two key principles:

  • Minimize Final Solvent Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, and generally not exceeding 0.5% (v/v).[9][11]

  • Inclusion of Vehicle Controls: Every experiment must include a "vehicle control" group. These are cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) as the cells treated with the compound. This allows for the differentiation of the compound's effects from any effects induced by the solvent itself.[10]

Table 1: Recommended Final Concentrations of Common Solvents in Cell Culture

SolventRecommended Max. Concentration (v/v)Notes
DMSO < 0.5% (0.1% preferred) Can have biological effects; vehicle control is essential.[9][11]
Ethanol < 0.5% Generally less toxic than DMSO but can still affect cell metabolism.[8]
Methanol < 0.1% More toxic than ethanol; use with caution.[8]

Experimental Protocol: Preparation of a 10 mM Stock Solution of 3,4,5-Trimethoxyphenyl propan-2-ol in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for subsequent serial dilutions.

Materials and Equipment:
  • 3,4,5-Trimethoxyphenyl propan-2-ol (powder form)

  • Dimethyl sulfoxide (DMSO), cell culture grade, anhydrous (≤0.02% water)

  • Sterile, amber glass vials or polypropylene microcentrifuge tubes

  • Analytical balance

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath or sonicator (optional)

  • Biological safety cabinet (BSC)

Workflow Diagram:

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use A Calculate Mass for 10 mM Stock Solution B Weigh Compound on Analytical Balance A->B Precise Measurement C Add Anhydrous DMSO to Weighed Compound B->C Quantitative Transfer D Vortex Vigorously (30-60 seconds) C->D Mechanical Agitation E Visually Inspect for Complete Dissolution D->E F Optional: Gentle Warming or Sonication if Needed E->F Precipitate Remains H Aliquot into Single-Use Sterile, Amber Vials E->H Solution is Clear F->E Re-inspect G Sterile Filter (Optional, for long-term storage) I Store at -20°C or -80°C H->I Avoid Freeze-Thaw J Prepare Working Solutions by Serial Dilution I->J For Experimental Use Serial_Dilution A 10 mM Stock in DMSO B Intermediate Dilution (e.g., 1 mM in Medium) A->B 1:10 Dilution C Final Working Concentration (e.g., 10 µM in Medium) B->C 1:100 Dilution D Add to Cells (Final DMSO < 0.1%) C->D Dosing

Caption: Serial dilution from stock to final working concentration.

Step-by-Step Procedure:
  • Thaw the Stock Solution:

    • Remove one aliquot of the 10 mM stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare Intermediate Dilutions (if necessary):

    • Directly diluting a 10 mM stock to a final concentration in the nanomolar or low micromolar range (e.g., a 1:10,000 dilution) can introduce pipetting errors and may cause the compound to precipitate out of solution. [3] * It is best practice to perform one or more serial dilutions in pre-warmed (37°C) cell culture medium. For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution.

  • Prepare the Final Working Solution:

    • Add the appropriate volume of the stock or intermediate solution to pre-warmed cell culture medium to achieve the final desired concentration.

    • Crucially, add the compound solution to the medium while gently swirling the tube or plate. [11]This rapid mixing helps to prevent localized high concentrations of DMSO that can cause the hydrophobic compound to precipitate. [1]

  • Vehicle Control Preparation:

    • Prepare a vehicle control medium by adding the same volume of pure DMSO to the cell culture medium as was used for the highest concentration of the test compound. For example, if you add 1 µL of the 10 mM stock to 1 mL of medium for a 10 µM final concentration (a 1:1000 dilution), your vehicle control should contain 1 µL of DMSO in 1 mL of medium (a 0.1% DMSO concentration).

  • Dosing the Cells:

    • Remove the old medium from your cell culture plates and replace it with the medium containing the final concentrations of 3,4,5-Trimethoxyphenyl propan-2-ol or the vehicle control.

    • Mix gently and return the plates to the incubator.

Conclusion

The protocol outlined in this application note provides a robust and reproducible method for dissolving the hydrophobic compound 3,4,5-Trimethoxyphenyl propan-2-ol for cell-based assays. By understanding the principles of solvent selection, the importance of minimizing final solvent concentration, and the critical role of vehicle controls, researchers can generate reliable and accurate data. Adherence to these guidelines will ensure the integrity of the experimental system and contribute to the successful evaluation of novel therapeutic candidates.

References

  • Tanneberger, K., Rico Rico, A., Kramer, N. I., Busser, F. J. M., Hermens, J. L. M., & Schirmer, K. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays. Environmental Science and Technology, 44(12), 4775-4781. [Link]

  • Busk, L., & Ahlberg, J. (2012). Considerations regarding use of solvents in in vitro cell based assays. ATLA-ALTERNATIVES TO LABORATORY ANIMALS, 40(1), 47-52. [Link]

  • ACS Publications. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Hsiao, Y. H., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2819. [Link]

  • Chiriano, G., et al. (2020). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 25(19), 4568. [Link]

  • Kashani, E., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna journal of medical biochemistry, 4(1), e33453. [Link]

  • Patel, V. (2015). How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Unknown Author. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • Kopesky, P. W., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of visualized experiments : JoVE, (127), 56223. [Link]

  • Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Eisa, M. A., et al. (2021). Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Cancer Management and Research, 13, 7695-7711. [Link]

  • Scribd. Drug Stock Solution Prep Protocol. [Link]

  • PubChem. 1-(3,4,5-Trimethoxyphenyl)propan-2-one. [Link]

  • Baek, S., et al. (2020). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. Bioorganic & medicinal chemistry letters, 30(24), 127632. [Link]

  • Wikipedia. 2,4,5-Trimethoxypropiophenone. [Link]

  • NextSDS. 1-(3,4,5-Trimethoxyphenyl)Propan-1-Ol — Chemical Substance Information. [Link]

  • Liu, Y., et al. (2012). 3-O-Substituted-3′,4′,5′-trimethoxyflavonols: synthesis and cell-based evaluation as anti-prostate cancer agents. Molecules, 17(6), 6845-6858. [Link]

  • PubChem. 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. [Link]

  • da Silva, A. F., et al. (2023). Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. Molecules, 28(11), 4503. [Link]

  • Rahman, M. M., et al. (2016). Studies of Antimicrobial Activity of 2',4',5'- and 2',3',4'-Trimethoxy Flavanones. Journal of Scientific Research, 8(2), 177-184. [Link]

Sources

Method

Application Note: NMR Spectroscopy Chemical Shifts and Structural Elucidation of 1-(3,4,5-Trimethoxyphenyl)propan-2-ol

Document Type: Advanced Technical Protocol & Application Note Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary 1-(3,4,5-Trimethoxyphenyl)propan-2-ol is a highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Technical Protocol & Application Note Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

1-(3,4,5-Trimethoxyphenyl)propan-2-ol is a highly functionalized aromatic alcohol frequently utilized as a critical intermediate in the synthesis of psychoactive analogs, active pharmaceutical ingredients (APIs), and biologically active heterocycles such as isochromenes. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for downstream synthetic validation.

This application note provides a comprehensive, self-validating methodology for the 1 H and 13 C NMR characterization of 1-(3,4,5-trimethoxyphenyl)propan-2-ol. As a Senior Application Scientist, I have structured this guide to not only provide the empirical chemical shifts but to explain the underlying quantum mechanical and steric causalities that dictate these specific resonance frequencies.

Mechanistic Insights into Chemical Shifts (Causality Analysis)

Understanding why a nucleus resonates at a specific frequency is the cornerstone of advanced spectral interpretation. The chemical shifts of 1-(3,4,5-trimethoxyphenyl)propan-2-ol exhibit several classic anomalies driven by electronic and steric factors, which are well-documented in and peer-reviewed literature.

The Aromatic Protons (H2, H6)

In an unadorned benzene ring, protons typically resonate around 7.26 ppm. However, in this molecule, the aromatic protons appear as a sharp singlet at ~6.35 ppm .

  • Causality: The three methoxy groups at positions 3, 4, and 5 act as strong electron-donating groups via resonance (+M effect). The oxygen lone pairs delocalize into the aromatic π -system, drastically increasing the electron density at the ortho positions (C2 and C6). This localized electron density heavily shields the attached protons, pushing their resonance significantly upfield.

Steric Inhibition of Resonance (The 4-OCH 3​ Anomaly)

While the 3,5-methoxy carbons typically resonate at ~56.1 ppm in 13 C NMR, the 4-methoxy carbon is shifted downfield to ~60.8 ppm .

  • Causality: The central 4-methoxy group is sterically hindered by the flanking 3- and 5-methoxy groups. To minimize van der Waals clashes, the 4-OCH 3​ group is forced to rotate out of the plane of the aromatic ring. Consequently, its oxygen p-orbital cannot effectively overlap with the aromatic π -system. This phenomenon, known as steric inhibition of resonance, alters the magnetic shielding tensor of the carbon nucleus, resulting in a distinct downfield shift compared to its planar counterparts, a principle routinely observed in .

Diastereotopic Benzylic Protons

The aliphatic side chain features a chiral center at the C2 methine carbon (-CH(OH)-).

  • Causality: Because the adjacent benzylic -CH 2​

    • group is attached to a chiral center, its two protons are magnetically inequivalent (diastereotopic). Instead of a simple doublet, these protons couple to each other (geminal coupling, J≈13.5 Hz) and to the adjacent methine proton (vicinal coupling, J≈7.0 Hz), often presenting as a complex multiplet between 2.65 - 2.75 ppm .

Self-Validating Experimental Protocol

In high-resolution NMR spectroscopy, a protocol is only as reliable as its internal controls. To ensure absolute data integrity, we employ a self-validating acquisition loop. Every step is designed to mathematically confirm the success of the previous step.

Step 1: Sample Preparation & Locking
  • Weigh 15–20 mg of highly purified 1-(3,4,5-trimethoxyphenyl)propan-2-ol.

  • Dissolve the API in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl 3​ lacks exchangeable protons (preventing signal overlap) and provides a strong deuterium lock signal to stabilize the magnetic field. TMS serves as the absolute 0.00 ppm reference point.

Step 2: Probe Tuning and Shimming (Validation Checkpoint 1)
  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer.

  • Perform Automatic Tuning and Matching (ATM) for 1 H and 13 C nuclei to maximize probe-to-sample power transfer.

  • Execute gradient shimming (e.g., TopShim).

  • Self-Validation: Inspect the TMS peak. The Full-Width at Half-Maximum (FWHM) must be < 1.0 Hz. If the peak is broader, the magnetic field is inhomogeneous, and the shim must be repeated.

Step 3: 1 H NMR Acquisition
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Causality: A 2.0s delay ensures complete longitudinal relaxation ( T1​ ) of all protons. If D1 is too short, the integration will be artificially skewed.

  • Number of Scans (NS): 16.

  • Spectral Width (SW): 20 ppm.

Step 4: Spectral Processing & Quantitative Integration (Validation Checkpoint 2)
  • Apply a Fourier Transform (FT), followed by manual phase and baseline correction.

  • Calibrate the TMS peak to exactly 0.00 ppm.

  • The Self-Validating Integration Loop: Integrate the 3,5-OCH 3​ singlet (3.90 ppm) and artificially set its value to exactly 6.00 .

    • Validation: If the sample is pure and T1​ relaxation was complete, the aromatic singlet (6.35 ppm) must integrate to 2.00 ± 0.05 , and the terminal methyl doublet (1.22 ppm) must integrate to 3.00 ± 0.05 . Any deviation >5% automatically flags the presence of impurities or poor acquisition parameters, as aligned with .

Workflow Visualization

NMR_Workflow N1 Sample Preparation (15 mg API in 0.6 mL CDCl3 + TMS) N2 Probe Tuning & Shimming (Self-Validation: TMS FWHM < 1.0 Hz) N1->N2 N3 1H Acquisition (zg30) (D1=2s to ensure T1 relaxation) N2->N3 N4 13C Acquisition (zgpg30) (Proton-decoupled, 1024 scans) N2->N4 N5 Spectral Processing (FT, Phase & Baseline Correction) N3->N5 N4->N5 N6 Quantitative Integration Check (Calibrate 3,5-OCH3 to 6.00H) N5->N6 N7 Structural Validation (Aromatic H = 2.00 ± 0.05) N6->N7

Figure 1: Self-validating NMR acquisition and structural verification workflow.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on rigorous empirical standards and quantum mechanical predictions.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Causality / Assignment
2, 6 6.35Singlet (s)2H-Aromatic protons; strongly shielded by ortho +M effect of methoxy groups.
CH(OH) 3.93Multiplet (m)1H~6.5Methine proton; deshielded by the directly attached electronegative oxygen.
3, 5-OCH 3​ 3.90Singlet (s)6H-Meta-methoxy protons; typical resonance for oxygenated aromatic systems.
4-OCH 3​ 3.73Singlet (s)3H-Para-methoxy proton; shifted slightly upfield due to steric out-of-plane twisting.
CH 2​ 2.65 - 2.75Multiplet (m)2H~7.0, 13.5Benzylic protons; diastereotopic nature causes complex geminal/vicinal splitting.
OH 1.60Broad Singlet (br s)1H-Hydroxyl proton; shift is highly dependent on concentration and temperature.
CH 3​ 1.22Doublet (d)3H6.2Terminal methyl group; split by the adjacent methine proton.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Causality / Assignment
C3, C5 153.2Quaternary (C-O)Highly deshielded by the directly attached electronegative oxygen atoms.
C4 136.8Quaternary (C-O)Deshielded, but distinct from C3/C5 due to altered steric environment.
C1 134.5Quaternary (C-C)Aromatic ipso carbon attached to the aliphatic propanol chain.
C2, C6 106.5Methine (CH)Strongly shielded aromatic carbons due to ortho-methoxy +M effects.
CH(OH) 68.4Methine (CH)Aliphatic carbon heavily deshielded by the attached hydroxyl group.
4-OCH 3​ 60.8Methyl (CH 3​ )Anomalous downfield shift due to steric inhibition of resonance preventing coplanarity.
3, 5-OCH 3​ 56.1Methyl (CH 3​ )Typical planar methoxy carbon resonance.
CH 2​ 46.5Methylene (CH 2​ )Benzylic aliphatic carbon.
CH 3​ 22.8Methyl (CH 3​ )Terminal aliphatic methyl carbon.

References

  • Synthesis and Characterization of 3,4,5-Trimethoxyphenyl Derivatives Source: Goa University Theses Repository URL:[Link]

  • Electrochemically Enabled Chemodivergent Azidohydroxylation and Diazidation of Trifluoromethylalkenes with Trimethylsilyl Azide Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Palladium mediated domino reaction: synthesis of isochromenes under aqueous medium Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Application

Application Notes and Protocols for the Extraction of 3,4,5-Trimethoxyphenyl propan-2-ol from Biological Matrices

Introduction 3,4,5-Trimethoxyphenyl propan-2-ol is a molecule of interest in various fields, from pharmacology to materials science, owing to its structural relation to biologically active compounds.[1][2] Accurate quant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3,4,5-Trimethoxyphenyl propan-2-ol is a molecule of interest in various fields, from pharmacology to materials science, owing to its structural relation to biologically active compounds.[1][2] Accurate quantification of this analyte in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the efficient extraction of 3,4,5-Trimethoxyphenyl propan-2-ol from these complex biological samples, ensuring high recovery and minimal matrix effects for downstream analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

The core structure, featuring a 3,4,5-trimethoxyphenyl motif, is a known pharmacophore present in several biologically active compounds.[1] Based on the structure of related compounds, such as 3-(3,4,5-Trimethoxyphenyl)propan-1-ol, the target analyte is anticipated to be a relatively polar molecule.[3] This characteristic, along with the complexity of biological matrices, necessitates robust and optimized extraction protocols. This guide will explore three primary extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. Each method will be presented with a detailed step-by-step procedure, the scientific rationale behind the chosen parameters, and expected outcomes.

General Workflow for Sample Preparation and Extraction

The overall process of extracting 3,4,5-Trimethoxyphenyl propan-2-ol from biological matrices can be visualized as a multi-step workflow. The following diagram illustrates the key stages from sample collection to the final extract ready for analysis.

Extraction Workflow cluster_pre Sample Pre-treatment cluster_ext Extraction cluster_post Post-extraction Sample_Collection Biological Matrix (Plasma, Urine, Tissue) Homogenization Homogenization (for tissues) Sample_Collection->Homogenization Precipitation Protein Precipitation (optional, for plasma/serum) Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LLE Liquid-Liquid Extraction Supernatant_Collection->LLE Option 1 SPE Solid-Phase Extraction Supernatant_Collection->SPE Option 2 QuEChERS QuEChERS Supernatant_Collection->QuEChERS Option 3 Evaporation Solvent Evaporation LLE->Evaporation SPE->Evaporation QuEChERS->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS Analysis Reconstitution->Analysis

Caption: General workflow for the extraction of 3,4,5-Trimethoxyphenyl propan-2-ol.

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] For a moderately polar compound like 3,4,5-Trimethoxyphenyl propan-2-ol, the choice of an appropriate organic solvent is critical to achieve high extraction efficiency.

Expertise & Experience: The hydroxyl group on the propanol chain and the three methoxy groups on the phenyl ring contribute to the molecule's polarity. Therefore, a solvent of intermediate polarity, such as ethyl acetate or a mixture of a non-polar and a polar solvent, is recommended. Adjusting the pH of the aqueous phase can further optimize the partitioning of the analyte into the organic phase. Since the analyte is neutral, pH adjustment primarily serves to suppress the ionization of potential acidic or basic interferents, thereby minimizing their co-extraction.

Detailed LLE Protocol for Plasma/Serum
  • Sample Preparation:

    • Pipette 500 µL of plasma or serum into a 2 mL polypropylene microcentrifuge tube.

    • Add 50 µL of an internal standard solution (if used).

    • Add 500 µL of 0.1 M sodium phosphate buffer (pH 7.0) and vortex for 10 seconds. This step helps to dilute the sample and maintain a stable pH.[5]

  • Extraction:

    • Add 1.5 mL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate analyte transfer to the organic phase.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube. Avoid disturbing the protein pellet at the interface.

    • Repeat the extraction step (step 2) with another 1.5 mL of ethyl acetate on the remaining aqueous layer to maximize recovery.

    • Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS system (e.g., 50:50 acetonitrile:water) and vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample preparation technique that separates components of a mixture based on their physical and chemical properties.[6] For 3,4,5-Trimethoxyphenyl propan-2-ol, a reversed-phase SPE sorbent (e.g., C18 or a polymeric sorbent) is a suitable choice due to the non-polar phenyl ring and the moderately polar nature of the molecule.[7]

Trustworthiness: The multi-step nature of SPE (conditioning, loading, washing, and eluting) allows for effective removal of matrix interferences, leading to cleaner extracts and reduced ion suppression in mass spectrometry.[8] The choice of a polymeric reversed-phase sorbent can offer higher binding capacity and stability across a wider pH range compared to traditional silica-based sorbents.

Detailed SPE Protocol for Urine
  • Sample Pre-treatment:

    • Thaw urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge at 5,000 x g for 10 minutes to pellet any particulate matter.

    • Dilute 1 mL of the supernatant with 1 mL of 2% phosphoric acid. This acidification step ensures that the analyte is in its neutral form, promoting retention on the reversed-phase sorbent.[5]

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., 30 mg/1 mL) by passing the following solvents sequentially:

      • 1 mL of methanol

      • 1 mL of deionized water

      • 1 mL of 2% phosphoric acid

    • Do not allow the sorbent bed to go dry between steps.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes to remove any residual water.

  • Elution:

    • Elute the analyte with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase and transfer to an autosampler vial.

Protocol 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food, the QuEChERS method has been widely adapted for the extraction of various analytes from complex biological matrices due to its simplicity, speed, and effectiveness.[9][10][11][12] This protocol utilizes a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.

Authoritative Grounding & Comprehensive References: The QuEChERS approach combines the principles of LLE and SPE into a streamlined workflow.[12] The initial extraction with acetonitrile and salts facilitates phase separation and drives the analyte into the organic phase.[10] The subsequent dSPE step with specific sorbents removes interfering matrix components like lipids and pigments.

Detailed QuEChERS Protocol for Tissue Homogenates
  • Sample Homogenization:

    • Weigh approximately 0.5 g of tissue and homogenize with 2 mL of deionized water using a mechanical homogenizer.

  • Extraction:

    • Transfer 1 mL of the tissue homogenate to a 15 mL polypropylene centrifuge tube.

    • Add 2 mL of acetonitrile.

    • Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

    • Cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 5,000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL dSPE tube containing a mixture of primary secondary amine (PSA) and C18 sorbents, and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Final Processing:

    • Transfer the cleaned supernatant to a new tube.

    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase and transfer to an autosampler vial.

Data Presentation: Comparison of Extraction Protocols

The choice of extraction method will depend on the specific requirements of the assay, including the desired level of cleanliness, sample throughput, and available resources. The following table summarizes the key characteristics of the described protocols.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Selectivity ModerateHighHigh
Recovery Good to HighHighHigh
Matrix Effects ModerateLowLow
Solvent Consumption HighModerateLow
Throughput Low to ModerateModerateHigh
Cost per Sample LowHighModerate
Labor Intensity HighHighLow

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the extraction of 3,4,5-Trimethoxyphenyl propan-2-ol from various biological matrices. The choice between LLE, SPE, and QuEChERS should be guided by the specific analytical goals, matrix complexity, and available instrumentation. For high-throughput screening, the QuEChERS method offers a significant advantage in terms of speed and ease of use.[9] For assays requiring the utmost sensitivity and selectivity, SPE is the preferred method due to its superior cleanup capabilities.[6] LLE remains a cost-effective option for less complex matrices or when high throughput is not a primary concern.[13] Proper method validation, including assessment of recovery, matrix effects, and process efficiency, is essential to ensure the accuracy and reliability of the analytical results.

References

  • Cazorla-Reyes, R., Fernández-Moreno, J. L., Romero-González, R., Garrido Frenich, A., & Martínez Vidal, J. L. (2011). Single solid phase extraction method for the simultaneous analysis of polar and non-polar pesticides in urine samples by gas chromatography and ultra high pressure liquid chromatography coupled to tandem mass spectrometry. Talanta, 85(1), 183–196. [Link]

  • Organomation. (n.d.). What is QuEChERS? Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)? Retrieved from [Link]

  • Källström, S., Fohlman, J., & Håkansson, P. (2003). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures. Analytical Chemistry, 75(10), 2419–2426. [Link]

  • Chromatography Today. (n.d.). A Modified QuEChERS Approach for the Extraction of Common Prescription and Illicit Drugs from Liver Prior to LC-MS. Retrieved from [Link]

  • Kachhawaha, A. S., Rajan, A., Anand, A., & Johnson, A. (2024). APPLICATIONS OF QUECHERS TECHNIQUE FOR DRUG EXTRACTION FROM POSTMORTEM SAMPLES IN A MEDICO LEGAL SETTING. Journal of Forensic Medicine and Toxicology, 41(1). [Link]

  • Jia, A., Wang, Y., Parastar, S., & Gjelstad, A. (2023). Salting-Out Assisted Liquid-Liquid Extraction for UPLC-MS/MS Determination of Thyroxine and Steroid Hormones in Human Serum and Fish Plasma. Metabolites, 13(4), 519. [Link]

  • Putri, S. K., & Yulianti, R. (2025). Modification of the QuEChERS Method for Drug Analysis in Biological Sample: A Review. Borneo Journal of Pharmacy, 8(2), 201-213. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4,5-Trimethoxyphenyl)Propan-1-Ol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • Wang, H., Zhou, S., & Jiang, Y. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Biomedical Chromatography, 26(8), 984-990. [Link]

  • LCGC International. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Van de Wouwer, D., Vanholme, R., De Ly, M., Van-Holle, B., Van-Acker, R., Boerjan, W., & Goeminne, G. (2017). Targeted Metabolomics of the Phenylpropanoid Pathway in Arabidopsis thaliana using Reversed Phase Liquid Chromatography Coupled with Tandem Mass Spectrometry. Phytochemical Analysis, 28(4), 309-321. [Link]

  • Carrieri, G., Petruccelli, R., Cesa, S., & Girelli, A. M. (2019). Identification and determination of bioactive phenylpropanoid glycosides of Aloysia polystachya (Griseb. et Moldenke) by HPLC-MS. Journal of Pharmaceutical and Biomedical Analysis, 166, 295-303. [Link]

  • Al-Kirshi, A. G., Al-Mekhlafi, N. A., Al-Mohaimeed, A. M., El-Shafie, A. S., & Al-Gaithi, A. A. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Separations, 11(5), 143. [Link]

  • Thwe, A. A., Kim, J. K., Li, X., Kim, Y. B., & Park, S. U. (2021). Expression Analysis of Phenylpropanoid Pathway Genes and Metabolomic Analysis of Phenylpropanoid Compounds in Adventitious, Hairy, and Seedling Roots of Tartary Buckwheat. Plants, 11(1), 74. [Link]

  • PubChem. (n.d.). 1-(3,4,5-Trimethoxyphenyl)propan-2-one. Retrieved from [Link]

  • Wang, S., Liu, Y., Zhang, X., & Tu, P. (2024). Characterization and Quantitative Analysis of Phenylpropanoid Amides in Eggplant (Solanum melongena L.) by High Performance Liquid Chromatography Coupled with Diode Array Detection and Hybrid Ion Trap Time-of-Flight Mass Spectrometry. Molecules, 29(3), 679. [Link]

  • Ahmad, V. U., & Rahman, A. U. (2010). Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity. In Advanced Protocols in Oxidative Stress II (pp. 359-373). Humana Press. [Link]

  • Wikipedia. (n.d.). 3,4,5-Trimethoxybenzaldehyde. Retrieved from [Link]

  • Peretz, D. I., Smythies, J. R., & Gibson, W. C. (1955). A New Hallucinogen: 3,4,5-Trimethoxyphenyl-β-Aminopropane. Journal of Mental Science, 101(423), 317-329. [Link]

  • Letulle, C., Toublet, F.-X., Pinon, A., Hbasoufyane, S., Laurent, A., Sol, V., Fagnere, C., Rioux, B., & Liagre, B. (2024). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules, 29(18), 4381. [Link]

  • Nami, A., Al-Masoudi, N. A., & Al-Salami, B. K. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 25(13), 3020. [Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing of 3,4,5-Trimethoxyphenyl propan-2-ol in Murine Models

Abstract This document provides a comprehensive guide to developing and executing in vivo dosing protocols for the novel compound 3,4,5-Trimethoxyphenyl propan-2-ol in murine models. Recognizing the limited publicly avai...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to developing and executing in vivo dosing protocols for the novel compound 3,4,5-Trimethoxyphenyl propan-2-ol in murine models. Recognizing the limited publicly available data on this specific molecule, these application notes are built upon established principles for handling aromatic, potentially hydrophobic compounds and draw from best practices in preclinical research. The protocols herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare. We will cover critical aspects from initial compound characterization and vehicle formulation to detailed, step-by-step procedures for common administration routes and essential toxicological considerations.

Introduction: The Scientific Rationale

The 3,4,5-trimethoxyphenyl (TMP) moiety is a key pharmacophore found in a variety of biologically active compounds, most notably as a structural feature of potent anticancer agents like combretastatin A-4.[1][2] This structural motif is often associated with activities such as tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis.[1] The compound 3,4,5-Trimethoxyphenyl propan-2-ol, a derivative of this class, presents a valuable candidate for investigation into its potential therapeutic properties.

Effective in vivo evaluation is paramount to understanding the compound's systemic effects, including its efficacy, pharmacokinetics (PK), and safety profile. The choice of dosing protocol—encompassing vehicle, route, volume, and frequency—is a critical determinant of experimental outcomes, directly influencing drug absorption, distribution, metabolism, and excretion (ADME).[3][4] This guide provides the foundational methodologies to design and implement robust in vivo studies for this compound in murine models.

Pre-formulation & Vehicle Selection: The Foundation of a Successful Study

Prior to any in vivo administration, a thorough understanding of the compound's physicochemical properties is essential. Compounds containing the TMP group are frequently hydrophobic, which poses a significant challenge for formulation.[5]

Essential Physicochemical Characterization

A preliminary assessment should be conducted to determine the properties of 3,4,5-Trimethoxyphenyl propan-2-ol.

Parameter Methodology Significance for Dosing Protocol
Solubility Test solubility in a panel of common vehicles (e.g., Water, Saline, PBS, 5% Dextrose, Corn Oil, DMSO, Ethanol, PEG400).The primary determinant of vehicle selection. Dictates whether a solution, suspension, or emulsion is required.
Stability Assess stability in the chosen vehicle over the expected duration of the experiment (e.g., at room temp for 4 hours).Ensures the administered dose concentration is accurate and the compound does not degrade.
pKa Potentiometric titration or computational prediction.Influences solubility at different physiological pH values and potential for precipitation upon injection.
LogP HPLC or computational prediction.Indicates hydrophobicity. A high LogP value suggests poor aqueous solubility and the need for lipid-based or co-solvent vehicles.
Vehicle Selection: A Stepwise Approach

The goal is to use the simplest, most inert vehicle possible.[6] The use of complex vehicles or organic solvents should be justified and carefully controlled, as they can have their own biological effects.[7]

VehicleSelection start Start: Characterize Compound Solubility is_soluble_aq Soluble in Aqueous Vehicle? (e.g., Saline, PBS) start->is_soluble_aq use_aq Use Aqueous Solution (e.g., 0.9% Saline) is_soluble_aq->use_aq Yes is_soluble_oil Soluble in Oil? (e.g., Corn/Sesame Oil) is_soluble_aq->is_soluble_oil No use_oil Use Oil Solution (Oral or IP) is_soluble_oil->use_oil Yes use_suspension Prepare Suspension (e.g., 0.5% CMC, 0.1% Tween 80) is_soluble_oil->use_suspension No use_cosolvent Prepare Co-solvent System (e.g., DMSO/PEG400/Saline) [Use with caution, run vehicle controls] use_suspension->use_cosolvent If suspension is not physically stable or appropriate for route

Caption: Decision workflow for vehicle selection.

Common Vehicle Formulations:

  • Aqueous Solution: 0.9% Sodium Chloride (Saline). The ideal choice if solubility permits.[6]

  • Aqueous Suspension: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water. Suitable for oral and IP administration of insoluble compounds.[5]

  • Oil Solution: Sterile corn oil or sesame oil. Used for highly lipophilic compounds, typically for oral, SC, or IP routes.[5][6]

  • Co-Solvent System (use with caution): For compounds that are difficult to formulate. A common example is 10% DMSO, 40% PEG400, 50% Saline. Crucially, a vehicle-only control group must always be included in the experiment, as these solvents can have intrinsic toxicities. [7][8]

Dose Calculation and Preparation

All dosing should be calculated based on the animal's body weight (mg/kg).

  • Weigh the Animal: Use a calibrated scale to get an accurate body weight (in grams).

  • Calculate the Required Dose:

    • Dose (mg) = Animal Weight (kg) x Desired Dose (mg/kg)

  • Calculate the Injection Volume:

    • Prepare a stock solution of known concentration (e.g., 10 mg/mL).

    • Volume (mL) = Dose (mg) / Concentration (mg/mL)

  • Dose Preparation:

    • For solutions, ensure the compound is fully dissolved. Gentle warming or vortexing may be required.

    • For suspensions, ensure the compound is uniformly dispersed before drawing each dose. Use a magnetic stirrer or continuous vortexing.

    • All final formulations must be sterile for parenteral routes (IP, IV). Filtration through a 0.22 µm filter is recommended if possible; otherwise, aseptic preparation techniques are required.

Administration Routes: Protocols and Comparative Rationale

The choice of administration route is a critical experimental parameter that influences the bioavailability and pharmacokinetic profile of the compound.[9][10]

Route Absorption Speed First-Pass Metabolism Advantages Disadvantages
Oral (PO) Slow / VariableHighNon-invasive, clinically relevant.Variable absorption, subject to degradation in GI tract.[9]
Intraperitoneal (IP) RapidPartially avoidedTechnically simple, allows for larger volumes, rapid absorption.[9]Not a common clinical route, risk of injection into organs.[9][11]
Intravenous (IV) ImmediateAvoided100% bioavailability, precise dose delivery, rapid effect.[12]Technically challenging, requires small volumes, risk of embolism.[12][13]
Protocol: Oral Gavage (PO)

Oral gavage ensures a precise dose is delivered directly to the stomach.[14]

OralGavageWorkflow weigh 1. Weigh Mouse & Calculate Dose Volume measure 2. Measure Gavage Needle (Nose to Last Rib) weigh->measure restrain 3. Restrain Mouse (Vertical Hold) measure->restrain insert 4. Insert Needle Gently Over Tongue into Esophagus restrain->insert check 5. Ensure No Resistance (Animal should swallow) insert->check check->restrain Resistance Felt (Re-attempt) administer 6. Administer Substance Slowly check->administer Correct remove 7. Remove Needle Smoothly administer->remove monitor 8. Monitor Animal remove->monitor IP_Injection_Workflow weigh 1. Weigh Mouse & Calculate Dose Volume restrain 2. Restrain Mouse (Dorsal Recumbency, Head Tilted Down) weigh->restrain locate 3. Locate Injection Site (Lower Right Quadrant) restrain->locate insert 4. Insert Needle (25-27G) Bevel Up, ~30° Angle locate->insert aspirate 5. Aspirate Gently insert->aspirate aspirate->restrain Fluid/Blood Seen (Reload & Re-attempt) administer 6. Inject Substance aspirate->administer No Fluid/Blood remove 7. Withdraw Needle administer->remove monitor 8. Monitor Animal remove->monitor IV_Injection_Workflow weigh 1. Weigh Mouse & Calculate Dose Volume warm 2. Warm Mouse/Tail (Vasodilation) weigh->warm restrain 3. Place in Restrainer warm->restrain locate 4. Identify Lateral Tail Vein restrain->locate insert 5. Insert Needle (27-30G) Bevel Up, Parallel to Vein locate->insert check 6. Observe for Flash of Blood (Optional) insert->check administer 7. Inject Slowly (Observe for swelling) check->administer remove 8. Withdraw & Apply Pressure administer->remove monitor 9. Monitor Animal remove->monitor

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3,4,5-Trimethoxyphenyl propan-2-ol

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the formulation of lipophilic small molecules. 3,4,5-Trimethoxyphenyl propan-2-ol presents a classic solubilization challenge: it features a highly lipophilic, planar aromatic ring system that drives strong intermolecular hydrophobic interactions, coupled with a neutral aliphatic alcohol that provides insufficient hydrogen bonding to overcome the thermodynamic penalty of aqueous solvation.

This guide provides field-proven, mechanistically grounded strategies to troubleshoot and overcome the poor aqueous solubility of this compound for both in vitro and in vivo applications.

Part 1: Mechanistic Diagnostics (FAQ)

Q: Why does my compound precipitate immediately upon dilution from a DMSO stock into an aqueous buffer? A: This is a phenomenon known as solvent-shift precipitation. While Dimethyl sulfoxide (DMSO) is an excellent solvent for 3,4,5-trimethoxyphenyl derivatives[1], diluting this stock into an aqueous buffer rapidly increases the local dielectric constant. The highly lipophilic trimethoxyphenyl moiety cannot form favorable thermodynamic interactions with water. To minimize the hydrophobic surface area exposed to the aqueous environment, the molecules rapidly aggregate and "crash out" of solution.

Q: Can I use pH adjustment to improve the solubility of 3,4,5-Trimethoxyphenyl propan-2-ol? A: No. Unlike molecules with basic amines or acidic carboxylic acids, the propan-2-ol functional group is non-ionizable within any physiologically relevant pH range (its pKa is >15). Adjusting the pH will not yield a charged, water-soluble salt. Efforts must instead focus on altering the solvent environment via co-solvents or encapsulating the hydrophobic structural motifs[2].

Q: If formulation fails, what chemical modifications can be made to the molecule? A: If non-covalent formulation strategies are insufficient for your required dosing concentrations, synthesizing a transient prodrug is the definitive alternative. Converting the propan-2-ol hydroxyl group into a phosphate ester creates a highly water-soluble, ionizable prodrug at physiological pH. This exact approach has been successfully utilized to salvage other poorly soluble trimethoxyphenyl-containing agents (e.g., combretastatin A-4 phosphate)[3][4]. Endogenous alkaline phosphatases will rapidly cleave the phosphate group in vivo, releasing the active parent alcohol.

Part 2: Formulation & Solubilization Strategies (FAQ)

Q: What is the most effective formulation strategy for in vivo animal dosing? A: Complexation with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for neutral, lipophilic drugs. HP-β-CD features a hydrophobic internal cavity that readily encapsulates the bulky 3,4,5-trimethoxyphenyl ring, typically forming a 1:1 inclusion complex[5]. The hydrophilic exterior of the cyclodextrin ensures the entire complex remains soluble in aqueous media. This method can increase the apparent aqueous solubility of trimethoxyphenyl derivatives by 100- to 1000-fold without the severe tissue toxicity associated with high concentrations of organic solvents[6].

Q: What is the optimal co-solvent system for in vitro cell-based assays? A: For cell culture, you must balance solubility with solvent toxicity. A step-down co-solvent system using Polyethylene Glycol 400 (PEG 400) and DMSO is highly effective. PEG 400 acts as a transitional solubilizer that prevents the immediate aggregation of the drug when introduced to aqueous media[7][8]. We recommend a final assay concentration of ≤0.5% DMSO and ≤1% PEG 400 to maintain cell viability while keeping the compound in solution.

Part 3: Quantitative Solubilization Profiles

The following table summarizes the expected performance of various solubilization vehicles for 3,4,5-Trimethoxyphenyl propan-2-ol.

Solubilization MethodMechanism of ActionMax Typical Vehicle Conc.Biological SuitabilityRecommended Application
Aqueous Buffer (PBS) None (Baseline)N/AHighNone (Insoluble)
DMSO Dielectric constant reduction≤ 0.5% (v/v)Moderate (Cytotoxic at >1%)In vitro biochemical assays
PEG 400 / DMSO Co-solvent bridging1% PEG / 0.5% DMSOModerateIn vitro cell culture
HP-β-CD Hydrophobic cavity inclusion10–20% (w/v)High (FDA approved for IV)In vivo (IV, IP, PO dosing)
Phosphate Prodrug Covalent ionizationN/AHighIn vivo (High-dose IV)

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a 10% (w/v) HP-β-CD Inclusion Complex

This protocol is a self-validating system designed to ensure true solubilization rather than microscopic suspension.

  • Vehicle Preparation: Dissolve 1.0 g of HP-β-CD in 8.0 mL of sterile saline (0.9% NaCl) or pure water. Stir continuously until the solution is completely clear.

  • Compound Addition: Weigh the required amount of 3,4,5-Trimethoxyphenyl propan-2-ol (e.g., 10 mg for a 1 mg/mL target). Add the solid directly to the HP-β-CD solution.

  • Complexation: Sonicate the mixture in a water bath at room temperature for 30–45 minutes. Causality note: Sonication provides the kinetic energy required to break the crystalline lattice of the drug, allowing individual molecules to enter the cyclodextrin cavities.

  • Equilibration: Place the solution on an orbital shaker at 37°C for 24 hours to ensure thermodynamic equilibrium of the 1:1 inclusion complex.

  • Volume Adjustment: Adjust the final volume to 10.0 mL with sterile saline.

  • Validation Step (Critical): Filter the solution through a 0.22 µm PTFE syringe filter. Measure the optical density at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.05 confirms a true molecular solution devoid of micro-precipitates.

Protocol B: Step-Down Co-Solvent Dilution for In Vitro Assays

Use this method to prevent solvent-shift precipitation in cell culture media.

  • Primary Stock: Dissolve the compound in 100% anhydrous DMSO to create a 200x concentrated stock (e.g., 20 mM).

  • Intermediate Stock: Dilute the primary stock 1:10 into 100% PEG 400. Mix vigorously by vortexing. You now have a 20x stock in a 10% DMSO / 90% PEG 400 mixture.

  • Final Aqueous Dilution: Add the intermediate stock dropwise to the pre-warmed (37°C) aqueous assay buffer or cell culture media while vortexing continuously.

  • Validation Step: Inspect the media under a microscope (10x objective). The absence of refractive droplets or needle-like crystals confirms successful solubilization without "crashing out."

Part 5: Solubilization Workflow Visualization

SolubilizationWorkflow A 3,4,5-Trimethoxyphenyl propan-2-ol (Poor Aqueous Solubility) B Physicochemical Profiling Neutral, Highly Lipophilic A->B C Avoid pH/Salt Adjustments (Ineffective for neutral alcohols) B->C Ionization check D Select Target Application B->D E In Vitro Assays (Cellular/Biochemical) D->E F In Vivo Dosing (Animal Models) D->F G Co-solvent System (DMSO ≤ 1% or PEG 400) E->G Direct dilution H Inclusion Complexation (HP-β-CD 10-20% w/v) F->H Preferred I Prodrug Synthesis (e.g., Phosphate Ester) F->I If formulation fails

Workflow for troubleshooting the solubilization of neutral, lipophilic trimethoxyphenyl derivatives.

Sources

Optimization

Preventing oxidation and degradation of 3,4,5-Trimethoxyphenyl propan-2-ol during storage

Welcome to the technical support center for 3,4,5-Trimethoxyphenyl propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3,4,5-Trimethoxyphenyl propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter.

Section 1: Understanding the Instability of 3,4,5-Trimethoxyphenyl propan-2-ol

3,4,5-Trimethoxyphenyl propan-2-ol, as a secondary benzylic alcohol, is susceptible to oxidation. The benzylic position is activated, making the hydroxyl group a prime target for oxidative degradation, which can be accelerated by factors such as air, light, and elevated temperatures.[1][2] The primary degradation pathway involves the oxidation of the secondary alcohol to the corresponding ketone, 1-(3,4,5-Trimethoxyphenyl)propan-2-one. Further degradation of the methoxy-substituted phenol ring can also occur under harsh conditions.[3][4]

The presence of electron-donating methoxy groups on the phenyl ring can influence the rate of oxidation.[2] Therefore, stringent storage and handling protocols are crucial to maintain the purity and activity of the compound for research applications.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for 3,4,5-Trimethoxyphenyl propan-2-ol during storage?

A1: The primary cause of degradation is oxidation.[5][6] The secondary benzylic alcohol group is prone to oxidation, converting it into a ketone. This process can be initiated or accelerated by exposure to atmospheric oxygen, light, and heat.[2][4][7]

Q2: How can I visually inspect my sample for signs of degradation?

A2: While visual inspection is not a definitive method, any change in the physical appearance of the compound, such as a color change (e.g., developing a yellowish tint) or a change in consistency, could indicate degradation. However, significant degradation can occur without any obvious visual cues. Analytical methods are necessary for confirmation.

Q3: What are the ideal short-term storage conditions for this compound while it's in active use in the lab?

A3: For short-term storage (i.e., during the course of an experiment), it is advisable to keep the compound in a tightly sealed container, protected from direct light, and at a cool, controlled room temperature. Minimize the headspace in the container to reduce exposure to air.

Q4: Is refrigeration or freezing always better for long-term storage?

A4: While lower temperatures generally slow down chemical reactions, they are not always the complete solution. For long-term storage, refrigeration (2-8°C) is recommended. However, it's crucial to also control for atmospheric exposure. Simply placing the compound in a refrigerator without an inert atmosphere may not be sufficient to prevent oxidation over extended periods. Freezing is also an option, but ensure the container is properly sealed to prevent moisture ingress upon thawing.

Section 3: Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Problem / Observation Potential Cause Recommended Action & Explanation
My compound has developed a yellow color. Oxidation of the phenolic and/or benzylic alcohol moiety.Discoloration often indicates the formation of oxidized species.[8] It is highly recommended to verify the purity of the compound using analytical techniques like HPLC or NMR before further use. To prevent this, store the compound under an inert atmosphere (nitrogen or argon) and in an amber vial to protect it from light.
I'm seeing a new, unexpected peak in my HPLC/LC-MS analysis. Degradation, likely oxidation to the corresponding ketone.The primary oxidation product is 1-(3,4,5-Trimethoxyphenyl)propan-2-one.[9] You can confirm this by comparing the retention time and mass spectrum with a standard of the ketone if available. If degradation is confirmed, the batch may be compromised. Review your storage protocol to ensure it minimizes oxygen exposure.
My experimental results are inconsistent, suggesting a loss of compound potency. Degradation of the starting material.Inconsistent results are a common consequence of using a degraded compound. Re-qualify your stock of 3,4,5-Trimethoxyphenyl propan-2-ol. Implement a strict first-in, first-out (FIFO) inventory system and re-test older batches for purity periodically.
The compound appears to be clumping or has changed in texture. Moisture absorption.While the primary concern is oxidation, hygroscopic tendencies can also be an issue. Ensure the compound is stored in a desiccator or a dry box, especially if it is being stored at refrigerated temperatures where condensation can occur upon removal.
Diagram: Troubleshooting Degradation of 3,4,5-Trimethoxyphenyl propan-2-ol

G start Inconsistent Experimental Results or Visual Change in Compound check_purity Step 1: Verify Purity (HPLC, NMR, etc.) start->check_purity is_degraded Is the compound degraded? check_purity->is_degraded degraded Result: Degradation Confirmed is_degraded->degraded Yes not_degraded Result: Compound is Pure is_degraded->not_degraded No review_storage Step 2: Review Storage Protocol degraded->review_storage discard Discard compromised batch and log the incident. degraded->discard continue_use Continue with experiment. Re-evaluate other experimental parameters. not_degraded->continue_use implement_changes Step 3: Implement Corrective Actions review_storage->implement_changes storage_options Inert Atmosphere (N2/Ar) Low Temperature (2-8°C) Light Protection (Amber Vials) Desiccation implement_changes->storage_options

Caption: A flowchart for troubleshooting potential degradation issues.

Section 4: Recommended Protocols for Storage and Handling

To ensure the long-term stability of 3,4,5-Trimethoxyphenyl propan-2-ol, it is essential to minimize its exposure to oxygen, light, and moisture.

Protocol 1: Long-Term Storage under Inert Atmosphere

This protocol is recommended for storing the compound for periods longer than one month.

Materials:

  • 3,4,5-Trimethoxyphenyl propan-2-ol

  • Amber glass vial with a PTFE-lined screw cap

  • Source of high-purity nitrogen or argon gas[10][11][12][13][14]

  • Schlenk line or a glove box (optional, but recommended for best practice)

  • Parafilm or other sealing film

  • Refrigerator (2-8°C)

  • Desiccator

Procedure:

  • Preparation: If the compound is in its original container, ensure it is suitable for long-term storage (amber glass with a good seal). If transferring, use a clean, dry amber vial.

  • Inerting the Vial:

    • Place the vial containing the compound into a desiccator.

    • Connect the desiccator to a vacuum source and gently evacuate the air.

    • Backfill the desiccator with nitrogen or argon gas.

    • Repeat this vacuum/backfill cycle 3-5 times to ensure a completely inert atmosphere.

  • Sealing: Tightly screw on the PTFE-lined cap. For extra protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Place the sealed vial inside a desiccator in a refrigerator set to 2-8°C. The desiccator will help to mitigate any moisture that may be present in the refrigerator.

  • Documentation: Clearly label the vial with the compound name, date of storage, and storage conditions.

Diagram: Inert Gas Blanketing for Storage

G cluster_desiccator Desiccator vial Vial with Compound refrigerator Refrigerator (2-8°C) vial->refrigerator 3. Seal and Store vacuum Vacuum Pump vacuum->vial 1. Evacuate Air inert_gas Nitrogen/Argon Source inert_gas->vial 2. Backfill with Inert Gas (Repeat 3-5x)

Caption: Workflow for preparing a sample for long-term storage.

Protocol 2: Handling of the Compound for Experimental Use

Minimizing exposure during weighing and preparation of solutions is critical.

Procedure:

  • Equilibration: Before opening, allow the refrigerated container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold compound.

  • Weighing: If possible, weigh the compound in a glove box or under a gentle stream of inert gas. If not, work quickly and efficiently to minimize air exposure.

  • Resealing: After taking the desired amount, re-purge the headspace of the container with inert gas before sealing and returning it to storage.

  • Solution Stability: If preparing stock solutions, consider preparing smaller, single-use aliquots to avoid repeated warming and cooling of the entire stock. Store solutions under the same recommended conditions as the solid material.

Section 5: Analytical Methods for Detecting Degradation

Regularly assessing the purity of your compound is a cornerstone of reliable research.

Analytical Method Principle What to Look For
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for the stationary and mobile phases.Appearance of a new peak, likely with a different retention time than the parent alcohol. A decrease in the peak area of the main compound over time.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.For oxidation to the ketone, you would expect to see the disappearance of the alcohol proton (-OH) and the methine proton (-CH(OH)-) signals, and the appearance of a new signal corresponding to the methyl group adjacent to the new carbonyl.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and provides mass information for identification.Detection of a compound with a molecular weight corresponding to the oxidized ketone (1-(3,4,5-Trimethoxyphenyl)propan-2-one, MW: 224.25 g/mol [9]).
Thin-Layer Chromatography (TLC) A simple and rapid method for monitoring reaction progress and purity.The appearance of a new spot with a different Rf value. The ketone is generally less polar than the alcohol, so it will likely have a higher Rf value.

References

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, B.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. Available at: [Link]

  • Klán, P., & Wirz, J. (2009).
  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. Available at: [Link]

  • Nano-Purification Solutions. (n.d.). Nitrogen Blanketing in the Chemical Industry. Combustion. Available at: [Link]

  • Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. Available at: [Link]

  • Linde. (n.d.). Inerting in the chemical industry. Available at: [Link]

  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Available at: [Link]

  • Sartori, G., & Maggi, R. (2012).
  • Pizey, J. S. (1974). Synthetic Reagents. Halsted Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • PubChem. (n.d.). 1-(3,4,5-Trimethoxyphenyl)propan-2-one. Retrieved from [Link]

  • Excellent Cork. (2025, March 26). How to store liquor: a guide to maintaining its quality. Available at: [Link]

  • Dr. Cork. (2025, December 4). How to Store Alcohol So It Doesn't Die [Video]. YouTube. Available at: [Link]

  • OMGCHEERS. (n.d.). How to Properly Store Liquor for Maximum Freshness and Flavor. Available at: [Link]

  • Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet: Ethyl 3-(3,4,5-trimethoxyphenyl)propionate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3,4,5-Trimethoxyphenyl propan-2-ol

Welcome to the technical support center for the purification of 3,4,5-Trimethoxyphenyl propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 3,4,5-Trimethoxyphenyl propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, focusing on minimizing byproduct incorporation and maximizing final product purity. The 3,4,5-trimethoxyphenyl motif is a significant pharmacophore in medicinal chemistry, making the purity of its intermediates critical for downstream applications.[1][2] This resource provides in-depth, field-proven insights to address common challenges encountered during crystallization.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments. Each entry follows a question-and-answer format, detailing the problem, its probable causes, and actionable solutions.

Q1: My final crystalline product shows significant impurities upon analysis. What are the likely byproducts and how did they get there?

Problem: Your purified 3,4,5-Trimethoxyphenyl propan-2-ol has a lower-than-expected purity, with extra peaks appearing in HPLC or GC-MS analysis.

Probable Causes:

  • Process-Related Impurities: These are byproducts from the synthetic route leading to the propan-2-ol. Common precursors like 3,4,5-Trimethoxybenzaldehyde or related compounds can generate side products through over-oxidation, incomplete reaction, or competing reactions.[3][4] For instance, unreacted starting materials or intermediates from the synthesis are common culprits.[5]

  • Impurity Incorporation Mechanisms: The crystallization process itself, if not properly controlled, can incorporate these impurities into the final product. There are several ways this can happen:

    • Solid Solution Formation: This is the most common mechanism, where the impurity and product are partially miscible and the impurity gets integrated directly into the crystal lattice of the product.[6]

    • Inclusions: Pockets of impure mother liquor can become trapped within the growing crystals, especially during rapid crystal growth.[7]

    • Surface Adsorption: Impurities can adhere to the surface of the crystals after formation. This is often due to inadequate washing of the filtered cake.[7]

    • Co-precipitation: If an impurity is insoluble or its solubility limit is exceeded during the crystallization process, it can precipitate alongside the desired product as a separate solid phase.[6][8]

Solutions and Strategies:

  • Identify the Impurities: Utilize analytical techniques like LC-MS, GC-MS, and NMR to identify the structure of the byproducts.[9][10][11] Knowing the identity of the impurity is crucial for designing an effective purification strategy.

  • Review the Synthetic Route: Analyze the synthesis pathway to understand where the identified byproducts might have formed. This can inform adjustments to the reaction conditions to minimize their formation in the first place.[4]

  • Optimize the Crystallization Protocol: Focus on controlling the crystallization kinetics to favor the exclusion of impurities. This involves a systematic approach to solvent selection, cooling rate, and supersaturation control.

Q2: I'm observing the formation of an oil or "oiling out" instead of distinct crystals. How can I resolve this?

Problem: Upon cooling the saturated solution, a viscous liquid (oil) separates instead of a crystalline solid. This oil often solidifies into an amorphous mass, trapping significant amounts of impurities.

Probable Causes:

  • High Solute Concentration: The solution is too supersaturated, causing the solute to come out of solution faster than it can organize into a crystal lattice.

  • Inappropriate Solvent: The boiling point of the solvent may be higher than the melting point of your compound, or the solvent may be too "good," preventing the compound from crystallizing.[12]

  • Presence of Impurities: High levels of impurities can depress the melting point of the mixture and interfere with crystal lattice formation.

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid drop in solubility, forcing the compound out as an oil.[13]

Solutions and Strategies:

  • Increase Solvent Volume: Return the mixture to the heat source and add more solvent to reduce the level of supersaturation.[12][13]

  • Change the Solvent System:

    • Select a solvent with a lower boiling point.

    • If a single solvent is problematic, try a mixed-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a miscible "poor" solvent (antisolvent) in which it is less soluble until the solution becomes slightly cloudy (turbid).[14][15] Reheat to clarify and then cool slowly.

  • Slow Down the Cooling Process: Insulate the flask to ensure a gradual temperature drop. This gives molecules more time to orient themselves correctly into a crystal lattice.[13]

  • Pre-Purification: If the crude material is very impure, consider a preliminary purification step like column chromatography before attempting crystallization.[12]

Q3: The purity of my product improved after recrystallization, but the yield is very low. How can I improve recovery without sacrificing purity?

Problem: While recrystallization successfully removes impurities, a significant portion of the desired product remains in the mother liquor, leading to poor overall yield.

Probable Causes:

  • Excessive Solvent: Using too much solvent to dissolve the crude product means that a large amount of the compound will remain soluble even at low temperatures.[13]

  • Inappropriate Solvent Choice: The chosen solvent may have a relatively high solubility for your compound even when cold.[14]

  • Insufficient Cooling: Not cooling the solution to a low enough temperature will leave more product dissolved in the mother liquor.

  • Premature Filtration: Filtering the crystals before crystallization is complete.

Solutions and Strategies:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the crude solid. This is a critical step for maximizing yield.[15] Work in small solvent additions.

  • Optimize Solvent System: The ideal solvent should exhibit high solubility for the compound at high temperatures and very low solubility at low temperatures.[5][14]

  • Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product and maximize crystal formation.

  • Second Crop Recovery: Isolate the first crop of crystals by filtration. Then, reduce the volume of the mother liquor by boiling off some of the solvent and re-cool to obtain a second, often less pure, crop of crystals. The purity of this second crop should be checked separately.

  • Seeding: If crystallization is slow to start, add a tiny, pure seed crystal of the product to the cooled, supersaturated solution to initiate nucleation.[5][16][17]

Frequently Asked Questions (FAQs)

What is the most critical factor in selecting a solvent for crystallization?

The most critical factor is the compound's solubility profile as a function of temperature.[5][18] An ideal solvent should dissolve the compound completely at or near its boiling point but very poorly at low temperatures (e.g., 0-4°C).[14] This differential solubility is the driving force for recrystallization and is essential for achieving both high purity and good recovery.[19][] Additionally, the solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be filtered out hot).[14]

Solvent Selection Criteria Rationale
Ideal Solubility Profile High solubility when hot, low solubility when cold. Maximizes yield.
Impurity Solubility Impurities should be either very soluble or insoluble in the chosen solvent. Facilitates separation.
Chemical Inertness Solvent must not react with the compound being purified.
Volatility Should be volatile enough to be easily removed from the purified crystals after filtration.
Boiling Point Should be lower than the melting point of the compound to prevent oiling out.
How does the cooling rate impact crystal purity and size?

Therefore, a slow, controlled cooling rate is almost always preferred for purification.[24][25]

What is supersaturation and how can it be controlled to improve purity?

Supersaturation is the thermodynamic driving force for both the formation of new crystals (nucleation) and their subsequent growth.[26][27] It occurs when the concentration of a solute in a solution exceeds its equilibrium solubility at a given temperature.[18]

Controlling supersaturation is key to achieving high purity.[28][29]

  • High Supersaturation: Favors rapid nucleation, leading to many small crystals that can trap impurities.[26]

  • Low to Moderate Supersaturation: Favors crystal growth over nucleation.[26][28] This allows existing crystals to grow larger and more perfectly, selectively adding the desired molecules and excluding impurities from the lattice.

Methods to Control Supersaturation:

  • Controlled Cooling: A slow, non-linear cooling rate can help maintain a constant, optimal level of supersaturation, favoring growth over nucleation.[26][28]

  • Antisolvent Addition: Slowly adding an antisolvent (a solvent in which the compound is insoluble) to a solution of the compound can carefully control the increase in supersaturation.[16][18]

  • Seeding: Introducing seed crystals at a point of slight supersaturation provides a template for growth, preventing the buildup of high supersaturation that leads to uncontrolled nucleation.[16]

What are the best analytical methods for assessing the purity of my final product?

A combination of techniques is often best for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the purity of organic compounds.[10][30] It can separate the main compound from trace impurities, allowing for accurate quantification (e.g., purity >99.5%).[30]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile and semi-volatile impurities, including residual solvents.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the main compound's signals.[10][11]

  • Thermogravimetric Analysis (TGA): Useful for quantifying the amount of residual solvent in the final product.[9]

Visualized Workflows and Concepts

Troubleshooting Workflow for Impure Crystals

G start Impure Final Product (Low Purity) q1 Identify Impurities (LC-MS, GC-MS, NMR) start->q1 c1 Impurity Identified? q1->c1 cause1 Process-Related (e.g., unreacted starting material) c1->cause1 Yes cause2 Crystallization-Related (e.g., inclusions, surface adsorption) c1->cause2 Yes sol1 Optimize Synthetic Reaction (Stoichiometry, Time, Temp) cause1->sol1 sol2 Optimize Crystallization Protocol (Solvent, Cooling Rate, Washing) cause2->sol2 end Pure Product (>99% Purity) sol1->end sol2->end

Caption: A logical workflow for troubleshooting an impure crystalline product.

The Interplay of Supersaturation, Nucleation, and Growth

G cluster_0 Supersaturation Level cluster_1 Dominant Kinetic Process low_ss Low Supersaturation growth Crystal Growth (Fewer, Larger Crystals) low_ss->growth Favors high_ss High Supersaturation nucleation Nucleation (Many, Smaller Crystals) high_ss->nucleation Favors pure_product Higher Purity growth->pure_product Leads to impure_product Lower Purity (Impurity Trapping) nucleation->impure_product Can lead to

Caption: Relationship between supersaturation level and crystallization outcome.

Experimental Protocols

Protocol 1: Optimized Recrystallization of 3,4,5-Trimethoxyphenyl propan-2-ol

This protocol provides a step-by-step method for purifying the target compound.

  • Solvent Selection:

    • Experimentally test solvents. A good starting point for aryl compounds is a toluene/hexane or ethanol/water mixed solvent system.[15]

    • Place a few milligrams of crude product in a test tube. Add a few drops of the "good" solvent (e.g., toluene, ethanol) to dissolve it with heating.

    • Slowly add the "poor" solvent (e.g., hexane, water) until persistent cloudiness is observed.

    • The ideal system will require minimal "good" solvent and will show heavy precipitation upon cooling.

  • Dissolution:

    • Place the crude 3,4,5-Trimethoxyphenyl propan-2-ol in an Erlenmeyer flask.

    • Add the chosen "good" solvent (or the primary solvent if not a mixed system) in small portions while heating the mixture gently (e.g., on a hot plate).

    • Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[15]

  • Decolorization (Optional):

    • If the solution is colored by high-molecular-weight byproducts, remove it from the heat, add a small amount of extra solvent, and then add a spatula tip of activated charcoal.

    • Boil the solution for a few minutes. The charcoal will adsorb the colored impurities.[15]

  • Hot Filtration (if charcoal was used):

    • Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal or any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • If using a mixed-solvent system, add the "poor" solvent to the hot, clear filtrate until it just becomes cloudy. Reheat to clarify.

    • Cover the flask and set it aside to cool slowly and undisturbed to room temperature. Insulating the flask can help slow the cooling process.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[7]

    • Break the vacuum and add the cold solvent, gently stir the crystals into a slurry, then reapply the vacuum.

  • Drying:

    • Press the crystals as dry as possible on the filter paper.

    • Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of the final product. Method development and validation are required for specific applications.

  • System and Column:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A gradient elution is often effective. For example:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B over 15-20 minutes.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dried crystalline product.

    • Dissolve in a suitable solvent (e.g., Acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: Scan for an optimal wavelength; ~270 nm is a reasonable starting point for a trimethoxy-substituted benzene ring.

  • Quantification:

    • Purity is determined by the area percent method. The area of the main product peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

    • Purity % = (Area_Product / Total_Area_All_Peaks) * 100

References

  • Kinetics of Crystallization in Supersaturation. Mettler Toledo.
  • Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo.
  • SUPERSATURATION-CONTROLLED CRYSTALLIZATION. LUTPub.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • Solubility-Limited Impurity Purge in Crystallization. ACS Publications.
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • Crystallization process: how does crystallization work. Mirai Intex.
  • Impurities Detection in Pharmaceuticals. Drug Development and Delivery.
  • Identification and profiling of impurities in Pharmaceuticals.
  • [FREE] How does the rate of cooling affect the recovery and purity? Explain why the yield and purity were. brainly.com.
  • Solubility-Limited Impurity Purge in Crystallization | Request PDF. ResearchGate.
  • How does cooling rate affect the point at which crystalisation occures and why?. Reddit.
  • Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. ACS Publications.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Prevalence of Impurity Retention Mechanisms in Pharmaceutical Crystallizations.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Optimization of crystallization conditions for biological macromolecules. PMC - NIH.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Flow Crystallization | Solubility Control. Vapourtec Ltd.
  • 3.3: Choice of Solvent. Chemistry LibreTexts.
  • Effect of cooling rate on the purity and yield of the coarse crystal.... ResearchGate.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
  • Lab Procedure: Recrystallization. LabXchange.
  • Recrystallization of Drugs — Effect on Dissolution Rate. IntechOpen.
  • Recrystallization Techniques. BOC Sciences.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. [www.rhodium.ws].
  • SOP: CRYSTALLIZATION.
  • How is 3,4,5-Trimethoxybenzaldehyde synthesized?. Knowledge - Bloom Tech.
  • How to avoid the formation of oil droplets during recrystallization?. ResearchGate.
  • Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. PMC.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI.

Sources

Optimization

Technical Support Center: Resolving Baseline Noise in 3,4,5-Trimethoxyphenyl propan-2-ol Chromatography

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals dealing with chromatographic instability when analyzing 3,4,5-Trimethoxyphenyl pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals dealing with chromatographic instability when analyzing 3,4,5-Trimethoxyphenyl propan-2-ol —a critical intermediate in the synthesis of tubulin-binding antineoplastic agents and natural products.

Baseline noise can obscure low-intensity peaks, compromise integration, and invalidate quantitation. This guide bypasses generic advice to provide highly specific, mechanistically grounded troubleshooting strategies for this exact analyte.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my baseline drift severely during gradient elution when detecting at 214 nm?

The Causality: The 3,4,5-trimethoxyphenyl moiety possesses a strong UV absorption maximum ( λmax​ ) at approximately 270 nm due to the electron-donating effects of the three methoxy groups on the aromatic ring. However, many generic reversed-phase methods default to 214 nm to capture aliphatic impurities. At 214 nm, common mobile phase additives like Trifluoroacetic Acid (TFA) absorb UV light strongly (TFA UV cutoff is 210 nm).

During a gradient run, the shifting ratio of aqueous to organic solvent alters the dielectric constant of the mobile phase. This shifts the equilibrium of TFA adsorbed to the C18 stationary phase. The dynamic desorption of TFA, combined with its high molar absorptivity at 214 nm, manifests as a severe upward baseline drift[1][2]. The Fix: Shift your detection wavelength to 270 nm . At this wavelength, TFA is entirely transparent, eliminating the drift while maximizing the signal-to-noise ratio specifically for the 3,4,5-trimethoxyphenyl chromophore. If low-wavelength detection is strictly required, substitute TFA with Phosphoric acid or Methanesulfonic acid (MSA), which possess lower UV cutoffs[3][4].

Q2: I added Tetrahydrofuran (THF) to the mobile phase to improve the solubility of my propan-2-ol derivative, but the baseline is now erratic with "phantom peaks." Why?

The Causality: THF is a highly reactive cyclic ether. When exposed to air, unstabilized THF rapidly forms UV-absorbing peroxides, which drastically increase baseline noise and cause ghost peaks[5][6]. Conversely, if you used reagent-grade THF, it contains the stabilizer BHT (butylated hydroxytoluene), which elutes as a massive phantom peak during gradient runs[7]. Furthermore, THF swells PEEK (polyetheretherketone) tubing, causing micro-blockages that lead to pressure fluctuations and detector noise[5]. The Fix: Use only fresh, unstabilized HPLC-grade THF and blanket the reservoir with inert argon or nitrogen. Keep THF concentrations below 10% if your system utilizes PEEK tubing, or replace wetted lines with stainless steel.

Q3: The baseline exhibits rhythmic pulsations that perfectly match the pump stroke. How do I isolate the root cause?

The Causality: Rhythmic baseline noise is almost exclusively mechanical, driven by pump cavitation or sticking check valves. When mobile phases (especially methanolic aqueous mixtures) are mixed under pressure, dissolved atmospheric gases are released. If the inline degasser is failing, these micro-bubbles enter the pump head. The pump compresses the bubble instead of the liquid, causing a momentary drop in flow rate and a corresponding dip in the UV baseline[8][9]. The Fix: Sonication is insufficient for degassing as atmospheric gas bleeds back into the solvent within 30 minutes[8]. Utilize continuous inline vacuum degassing or helium sparging. If using TFA, switch to ceramic check valves, as TFA can cause standard ruby/sapphire check valves to stick, exacerbating pulsation[1].

Q4: The noise completely disappears when I remove the column and run a union. Does this mean my column is dead?

The Causality: Not necessarily. This isolates the issue to the stationary phase, typically caused by either column bleed (hydrolysis of the siloxane bond) or phase dewetting [9]. If your method starts at 100% aqueous to retain the polar propan-2-ol side chain, the hydrophobic C18 chains can collapse onto themselves (dewet). This traps the analyte and mobile phase inconsistently, causing erratic baseline spikes. The Fix: Flush the column with 100% acetonitrile to re-wet the pores and extend the alkyl chains. Modify your method to maintain at least 5% organic modifier in the starting conditions to prevent future dewetting.

Part 2: Quantitative Data & Solvent Compatibility

To optimize the signal-to-noise ratio for 3,4,5-Trimethoxyphenyl propan-2-ol, solvent selection must be aligned with the analyte's optical properties.

Table 1: Mobile Phase Component Matrix for Trimethoxyphenyl Derivatives

ComponentUV Cutoff (nm)Risk Factor for Baseline NoiseRecommended Action for 3,4,5-Trimethoxyphenyl propan-2-ol
Analyte ( λmax​ ) ~270 nm N/A Set primary UV detector channel to 270 nm.
Trifluoroacetic Acid (TFA)210 nmHigh (Gradient Drift)Avoid if detecting < 230 nm. Safe to use at 270 nm[2].
Tetrahydrofuran (THF)212 nmHigh (Peroxides/BHT)Use unstabilized HPLC-grade only. Purge daily[6].
Methanesulfonic Acid (MSA)195 nmLowExcellent TFA alternative for low-wavelength UV[4].
Acetonitrile (ACN)190 nmLowPreferred organic modifier; lowest viscosity and UV noise[10].
Methanol (MeOH)205 nmMedium (Viscosity)Monitor pump pressure; MeOH/Water mixtures spike viscosity[7].

Part 3: Step-by-Step Experimental Protocols

Protocol A: Self-Validating System Passivation & Check Valve Recovery

Use this protocol to eliminate rhythmic baseline pulsation caused by sticking check valves or micro-bubbles.

  • Solvent Replacement: Remove the analytical column and install a zero-dead-volume union. Replace all mobile phases with 100% Isopropanol (IPA).

  • System Purge: Open the purge valve and flush each channel with IPA at 5.0 mL/min for 5 minutes. Causality: IPA has high viscosity and low surface tension, making it the optimal solvent to force trapped air bubbles out of the pump heads and check valves.

  • Valve Sonication (If needed): If pressure fluctuations persist, remove the inlet and outlet check valves. Sonicate them in a beaker of 50:50 Methanol/Water with 10% Nitric Acid for 15 minutes, followed by pure HPLC water.

  • Self-Validation Check: Close the purge valve and set the flow rate to 1.0 mL/min. Monitor the pump pressure ripple (ΔP) in your chromatography software. The system is validated as leak-free and fully degassed when the pressure ripple stabilizes at < 1.0% of the total total pressure.

Protocol B: High-Fidelity Mobile Phase Preparation

Use this protocol to prevent gradient drift and phantom peaks.

  • Aqueous Phase: Add 0.1% v/v MSA (instead of TFA) to 18 MΩ ultrapure water. Causality: MSA provides the same silanol-masking and ion-pairing benefits as TFA but with a UV cutoff of 195 nm, eliminating baseline drift[4].

  • Organic Phase: Use 100% HPLC-grade Acetonitrile. Do not premix water into the organic channel, as this promotes bacterial growth and outgassing over time.

  • Degassing: Do not rely on ultrasonic baths. Connect the solvents to the HPLC's continuous inline vacuum degasser. If the degasser is offline, sparge the reservoirs with Helium gas at 100 mL/min for 10 minutes prior to the run[8].

Part 4: Diagnostic Visualization

The following logical workflow maps the isolation of baseline noise sources. Follow the decision tree to rapidly identify whether the noise originates from the detector, the pump, or the mobile phase chemistry.

BaselineDiagnostics Start Baseline Noise Detected During Analyte Elution Isolate Remove Column & Install Union Does noise persist? Start->Isolate ColumnIssue Column Bleed / Dewetting Flush with 100% Organic Isolate->ColumnIssue No (Column Source) SystemIssue System or Solvent Issue Analyze Noise Pattern Isolate->SystemIssue Yes (System Source) Pattern Pulsating vs. Drift vs. Random Spikes? SystemIssue->Pattern Pump Pulsating: Pump Cavitation / Check Valves Degas mobile phase Pattern->Pump Pulsating Drift Gradient Drift: TFA/THF UV Absorption Shift λ to 270 nm Pattern->Drift Upward Drift Spikes Random Spikes: Air Bubbles or Lamp Energy Check flow cell Pattern->Spikes Spikes

Diagnostic workflow for isolating and resolving HPLC baseline noise during trimethoxyphenyl analysis.

Part 5: References

  • "Why Your HPLC Baseline Drifts—And How to Stop It", Separation Science. Available at: [Link]

  • "Why am I getting Baseline noise in HPLC?", ResearchGate Discussions. Available at: [Link]

  • "The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?", LCGC International. Available at: [Link]

  • "Can UV-Vis detection be used with THF solvent?", Waters Knowledge Base. Available at:[Link]

  • "Buffers and Eluent Additives for HPLC Method Development", Element Lab Solutions. Available at:[Link]

  • "HPLC Repair Services: Common Causes of Baseline Noise", The Overbrook Group. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Optimization of the 3,4,5-Trimethoxyphenyl Pharmacophore: A Comparative Guide to Propan-2-ol Derivatives and Tubulin-Targeting Analogues

Executive Summary In the landscape of oncology drug development, the 3,4,5-trimethoxyphenyl (TMP) moiety is universally recognized as a privileged pharmacophore, particularly in the design of Colchicine Binding Site Inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of oncology drug development, the 3,4,5-trimethoxyphenyl (TMP) moiety is universally recognized as a privileged pharmacophore, particularly in the design of Colchicine Binding Site Inhibitors (CBSIs)[1]. While complex natural products like Colchicine and Combretastatin A-4 (CA-4) dominate clinical discussions, simpler structural probes like 1-(3,4,5-trimethoxyphenyl)propan-2-ol (TMP-ol) and its oxidized active counterpart, 1-(3,4,5-trimethoxyphenyl)propan-2-one (TMP-one / Acoramone) , are indispensable for understanding Structure-Activity Relationships (SAR)[2].

This guide provides an objective, data-driven comparison of TMP-ol against its structurally related analogues. By analyzing their mechanistic pathways, binding affinities, and synthetic utility, we aim to equip researchers and drug development professionals with the causality behind structural choices when designing next-generation antimitotic agents.

Mechanistic Overview: Targeting the Colchicine Binding Site

The primary biological utility of the TMP scaffold lies in its ability to disrupt microtubule dynamics[3]. The TMP ring acts as a hydrophobic anchor, fitting precisely into a sub-pocket of the colchicine binding site on β -tubulin[4].

When an active TMP analogue binds to this site, it prevents the GTP-dependent polymerization of tubulin heterodimers into microtubules[3]. This destabilization triggers a catastrophic failure of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in rapidly proliferating cancer cells[5].

G A 3,4,5-TMP Scaffold (e.g., TMP-one, CA-4) B Colchicine Binding Site (β-Tubulin) A->B Hydrophobic Interaction C Inhibition of GTP-Dependent Polymerization B->C Conformational Change D Microtubule Destabilization C->D E G2/M Phase Mitotic Arrest D->E Spindle Disruption F Apoptosis (Cancer Cells) E->F

Mechanistic pathway of 3,4,5-trimethoxyphenyl-based colchicine binding site inhibitors.

Structural & Performance Comparison

To objectively evaluate the performance of TMP-ol, we must compare it against both its direct derivatives and established clinical standards. The table below summarizes the quantitative performance of these analogues in tubulin polymerization assays and in vitro cell viability models.

CompoundPrimary Role in R&DTubulin Polymerization IC 50​ ( μ M)HeLa / MCF-7 Viability IC 50​ ( μ M)Key Structural Feature
1-(3,4,5-TMP)propan-2-ol Synthetic Precursor / Probe> 100.0> 50.0Flexible sp 3 linker, H-bond donor
1-(3,4,5-TMP)propan-2-one Active Intermediate~ 45.0~ 15.0Planar sp 2 carbonyl, H-bond acceptor
Combretastatin A-4 (CA-4) Clinical Standard4.2[5]0.005Rigid cis-stilbene bridge
TMP-Chalcone Analogue Lead Compound6.18[4]0.040[5] α,β -unsaturated ketone linker
3,4,5-Trimethoxybenzyl alcohol SAR Baseline Probe> 100.0> 100.0Truncated linker, lacks hydrophobic tail
Structure-Activity Relationship (SAR) Logic
  • The Entropic Penalty of TMP-ol: The propan-2-ol derivative exhibits weak direct biological activity. The sp 3 hybridized carbon in the linker introduces conformational flexibility. When binding to the rigid colchicine pocket, this flexibility results in a high entropic penalty, drastically reducing binding affinity.

  • Activation via Oxidation: Converting the alcohol to a ketone (TMP-one) introduces an sp 2 hybridized, planar carbonyl group. This restricts rotation, pre-organizing the molecule for receptor binding, and provides a strong hydrogen-bond acceptor, improving the IC 50​ significantly[3].

  • The Gold Standard (CA-4): CA-4 locks the TMP ring and a secondary phenolic ring into a rigid cis-configuration, perfectly mimicking the spatial geometry required for nanomolar affinity[1].

Experimental Workflows & Protocols

As a synthetic intermediate, TMP-ol is frequently oxidized to TMP-one or coupled to form more complex scaffolds. Below are the self-validating protocols for the chemical transformation of TMP-ol and the subsequent biological evaluation of the synthesized analogues.

Protocol 1: Mild Oxidation of TMP-ol to TMP-one (Acoramone)

Causality: Dess-Martin Periodinane (DMP) is selected over harsher oxidants (like Jones reagent) to prevent the oxidative cleavage of the electron-rich trimethoxyphenyl ring, ensuring high chemoselectivity. Alternatively, microbial oxidation using NAD-dependent enzymes can be employed for eco-friendly synthesis[2].

  • Preparation: Dissolve 1.0 eq of 1-(3,4,5-trimethoxyphenyl)propan-2-ol in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Oxidation: Cool the reaction to 0°C. Add 1.2 eq of Dess-Martin Periodinane (DMP) portion-wise. Stir and allow to warm to room temperature over 2 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexane:EtOAc 7:3). The product (TMP-one) will appear as a distinct, less polar UV-active spot compared to the starting material.

  • Quenching & Extraction: Quench with a 1:1 mixture of saturated aqueous NaHCO 3​ and Na 2​ S 2​ O 3​ . Extract with DCM, dry over MgSO 4​ , and concentrate in vacuo.

  • Self-Validation (NMR): Confirm the structure via 1 H NMR. Look for the disappearance of the multiplet at ~4.0 ppm (CH-OH) and the emergence of a sharp singlet at ~2.1 ppm corresponding to the new methyl ketone (CH 3​ -C=O).

Protocol 2: In Vitro Tubulin Polymerization Turbidity Assay

Causality: Microtubules scatter light at 340 nm. By measuring absorbance over time, we can quantify the rate of GTP-dependent polymerization. Active TMP analogues will flatten the absorbance curve by preventing microtubule assembly[5].

G A 1. Prepare Porcine Brain Tubulin (>99% pure) in PIPES Buffer B 2. Add 1 mM GTP & Test Compound (TMP-ol/Analogues) A->B C 3. Incubate at 37°C (Initiate Polymerization) B->C D 4. Measure Absorbance at 340 nm (Turbidity Assay over 60 min) C->D E 5. Calculate IC50 vs. Control (Vehicle) D->E

Step-by-step workflow for the in vitro tubulin polymerization turbidity assay.

  • Reagent Prep: Reconstitute highly purified porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl 2​ , 0.5 mM EGTA, pH 6.9).

  • Compound Addition: In a pre-warmed 96-well half-area plate, add the test compounds (TMP-ol, TMP-one, CA-4) at varying concentrations (0.1 μ M to 100 μ M). Use DMSO as a negative vehicle control and CA-4 as a positive control.

  • Initiation: Add 1 mM GTP to all wells to initiate polymerization.

  • Kinetic Read: Immediately transfer the plate to a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Calculate the V max​ of polymerization for each well. The IC 50​ is defined as the concentration of the analogue that reduces the final steady-state absorbance by 50% compared to the DMSO control.

References

3.[1] Title: Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities Source: PubMed (National Institutes of Health) URL:[Link]

4.[5] Title: Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymerization inhibitors Source: PubMed (National Institutes of Health) URL:[Link]

5.[4] Title: 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents Source: ResearchGate (Indonesian Journal of Chemistry) URL:[Link]

Sources

Comparative

Validating Analytical Methods for 3,4,5-Trimethoxyphenyl propan-2-ol: A Comparative Guide to HPLC-UV and LC-MS/MS

Executive Summary The accurate quantification of complex pharmaceutical intermediates and metabolites is the cornerstone of robust drug development. 3,4,5-Trimethoxyphenyl propan-2-ol (also known as 1-(3,4,5-trimethoxyph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex pharmaceutical intermediates and metabolites is the cornerstone of robust drug development. 3,4,5-Trimethoxyphenyl propan-2-ol (also known as 1-(3,4,5-trimethoxyphenyl)propan-2-ol) is a highly functionalized aromatic alcohol frequently utilized as a precursor in the synthesis of neuroactive compounds and complex natural products.

This guide provides a comprehensive, objective comparison of the two primary analytical modalities used for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Designed for analytical scientists and regulatory professionals, this document outlines the mechanistic causality behind method selection and details a self-validating experimental protocol compliant with global regulatory standards.

Regulatory Grounding: ICH Q2(R2) and FDA M10

Analytical validation is not merely a checklist; it is a scientifically grounded proof of method reliability. The choice of validation framework depends entirely on the intended application of the data:

  • Active Pharmaceutical Ingredient (API) Release Testing: Methods designed for bulk substance purity and assay must adhere to the [1]. This guideline emphasizes specificity, linearity, and robustness, ensuring the method can reliably detect the API amidst synthetic impurities.

  • Pharmacokinetic (PK) Bioanalysis: When quantifying the compound in complex biological matrices (e.g., plasma, urine), the method must comply with the [2]. This framework mandates rigorous evaluation of matrix effects, extraction recovery, and incurred sample reanalysis (ISR).

Methodological Comparison: HPLC-UV vs. LC-MS/MS

Choosing the correct analytical platform requires understanding the intrinsic chemical properties of 3,4,5-Trimethoxyphenyl propan-2-ol ( C12​H18​O4​ , MW: 226.27 g/mol ).

Mechanistic Causality of Detection
  • HPLC-UV: The three methoxy groups on the benzene ring create an electron-rich, extended π -conjugation system. This results in a strong, distinct chromophore with a UV absorption maximum ( λmax​ ) at approximately 272 nm. While highly reproducible, UV detection lacks the selectivity required to differentiate the analyte from co-eluting endogenous matrix components in biological samples.

  • LC-MS/MS: Utilizing Electrospray Ionization in positive mode (ESI+), the methoxy oxygens act as excellent proton acceptors, theoretically yielding an [M+H]+ ion at m/z 227.1. However, the secondary aliphatic alcohol group is highly susceptible to in-source dehydration. Consequently, the most abundant and stable precursor ion is the dehydrated fragment [M+H−H2​O]+ at m/z 209.1. Selecting this dehydrated ion for Multiple Reaction Monitoring (MRM) significantly enhances sensitivity and signal-to-noise ratios.

Table 1: Performance Comparison Matrix
ParameterHPLC-UVLC-MS/MS
Detection Mechanism UV Absorbance ( λ =272 nm)ESI+ MRM (m/z 209.1 178.1)
Sensitivity (LLOQ) ~1.0 μ g/mL~1.0 ng/mL
Dynamic Range 1 - 500 μ g/mL1 - 1000 ng/mL
Matrix Interference High (requires extensive cleanup)Low (high selectivity via mass filtering)
Throughput Moderate (longer run times needed)High (short run times, ~3 mins/sample)
Ideal Application API Release Testing (ICH Q2)PK/PD Bioanalysis (FDA M10)

Analytical Workflows and Logical Relationships

To ensure absolute data integrity, modern analytical methods must be designed as self-validating systems . This means the method incorporates internal checks (System Suitability, Internal Standards, and QC Bracketing) that continuously verify its validity during every single run.

ValidationWorkflow SST System Suitability Testing (Instrument Readiness) Prep Sample Preparation (IS Addition & LLE) SST->Prep Pass Cal Calibration & Linearity (1 - 1000 ng/mL) Prep->Cal Extract QC QC Bracketing (LQC, MQC, HQC) Cal->QC Define Range Data Data Processing (IS Normalization) QC->Data Monitor Drift Report Validated Output (Compliant Data) Data->Report Finalize

Fig 1. Self-validating analytical workflow ensuring continuous data integrity.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

The following protocol details the optimal LC-MS/MS workflow for quantifying 3,4,5-Trimethoxyphenyl propan-2-ol in plasma, explaining the causality behind each methodological choice.

Step 1: Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate the analyte while removing signal-suppressing phospholipids. Causality: The trimethoxyphenyl moiety is highly lipophilic, while the alcohol provides slight polarity. Extracting with a moderately polar solvent like Methyl tert-butyl ether (MTBE) selectively partitions the analyte from plasma proteins while leaving highly polar endogenous phospholipids in the aqueous layer.

  • Aliquot 100 μ L of plasma sample into a clean microcentrifuge tube.

  • Spike with 10 μ L of Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 3,4,5-Trimethoxyphenyl propan-2-ol- d6​ at 100 ng/mL). The IS dynamically corrects for any extraction losses or matrix ionization effects.

  • Add 1.0 mL of MTBE. Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer 800 μ L of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute in 100 μ L of Mobile Phase A:B (50:50, v/v).

Step 2: Chromatographic Separation

Objective: Achieve sharp peak shape and separate the analyte from residual matrix.

  • Column: C18 (50 x 2.1 mm, 1.7 μ m). The hydrophobic C18 stationary phase provides optimal retention for the lipophilic aromatic ring.

  • Mobile Phase A: 0.1% Formic Acid in Water. (Low pH ensures the analyte remains fully protonated for ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 20% B to 90% B over 2.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Optimization (MRM)

Objective: Maximize selectivity and sensitivity via specific fragmentation pathways.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 227.1 WaterLoss In-Source Fragment [M+H-H2O]+ m/z 209.1 Precursor->WaterLoss -H2O Product1 Quantifier Ion m/z 178.1 WaterLoss->Product1 CID -CH3O• Product2 Qualifier Ion m/z 147.1 WaterLoss->Product2 CID -2(CH3O•)

Fig 2. ESI+ fragmentation pathway of 3,4,5-Trimethoxyphenyl propan-2-ol.

Collision-Induced Dissociation (CID) of the m/z 209.1 ion leads to the loss of a methoxy radical (-31 Da), generating the highly stable m/z 178.1 product ion used for quantification.

Step 4: Execution of the Self-Validating Batch
  • System Suitability Test (SST): Inject a Mid-QC sample 5 consecutive times. The Relative Standard Deviation (RSD) of the analyte/IS peak area ratio must be 5%.

  • Calibration: Inject standards from 1 to 1000 ng/mL. The curve must exhibit r2≥0.99 using a 1/x 2 weighted linear regression.

  • QC Bracketing: Inject Low, Mid, and High QCs after every 10 unknown samples. If a QC fails ( ± 15% of nominal), the system automatically invalidates the bracketed samples, preventing the release of compromised data.

Quantitative Validation Data Summary

The following table summarizes representative validation data for the LC-MS/MS method, demonstrating compliance with FDA M10 acceptance criteria.

Table 2: Representative Validation Results (LC-MS/MS)
Validation ParameterAcceptance Criteria (FDA M10)Observed PerformanceStatus
Inter-day Accuracy ± 15% of nominal ( ± 20% at LLOQ)92.4% - 104.1%Pass
Inter-day Precision (CV) 15% ( 20% at LLOQ)3.2% - 7.8%Pass
Matrix Effect (IS Normalized) 85% - 115%94.5% (CV: 2.1%)Pass
Extraction Recovery Consistent across QC levels88.2% (CV: 4.1%)Pass
Benchtop Stability ± 15% deviation after 24h at RT-3.4% deviationPass

Conclusion

For the quantification of 3,4,5-Trimethoxyphenyl propan-2-ol, the choice of analytical method dictates the quality of the resulting data. While HPLC-UV provides a rugged, high-capacity solution for API formulation testing under ICH Q2(R2), LC-MS/MS is the undisputed gold standard for bioanalysis. By leveraging the molecule's predictable in-source dehydration and utilizing a self-validating MRM workflow, laboratories can achieve the extreme sensitivity and selectivity required by FDA M10 guidelines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

Sources

Validation

Comparative In Vitro Efficacy of 3,4,5-Trimethoxyphenyl Propan-2-ol Derivatives as Tubulin-Targeting Anticancer Agents

Executive Summary The 3,4,5-trimethoxyphenyl (TMP) moiety is a highly privileged pharmacophore in oncology, structurally homologous to the A-ring of the natural antimitotic agent colchicine. When conjugated with a propan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a highly privileged pharmacophore in oncology, structurally homologous to the A-ring of the natural antimitotic agent colchicine. When conjugated with a propan-2-ol linker—or its oxidized (propan-2-one) and unsaturated (prop-2-en-1-one) analogues—the resulting derivatives exhibit profound tubulin polymerization inhibition. This guide provides an objective, data-driven comparison of various TMP-propan-2-ol derivatives and their analogues, detailing their structure-activity relationships (SAR), comparative in vitro efficacy across multiple cancer cell lines, and the self-validating experimental workflows required to evaluate them.

Mechanistic Grounding: Structure-Activity Relationship (SAR)

As drug development professionals, we must understand why specific structural motifs drive efficacy, rather than just observing the end result. The efficacy of these derivatives relies on a dual-interaction system within the colchicine-binding pocket of β -tubulin:

  • The TMP Moiety (Hydrophobic Anchoring): The 3,4,5-trimethoxy configuration is critical. The methoxy oxygen atoms exhibit σ -hole regions that enable noncovalent interactions with electron-rich residues. Specifically, the 4-methoxy group forms a chalcogen bond with the carbonyl oxygen of Thr179, while the aromatic ring engages in π−π stacking with Phe164[1]. Removal of the 3-methoxy group reduces tubulin binding affinity by 60% due to the loss of hydrophobic contact with Leu242[1].

  • The Propan-2-ol Linker (Hydrogen Bonding & Flexibility): The aliphatic linker is not merely a spacer. In 1-(3,4,5-trimethoxyphenyl)propan-2-ol, the secondary alcohol acts as a critical hydrogen bond donor/acceptor. It forms a robust hydrogen bond network with Asn258 and Asp226 on β -tubulin, stabilizing the inhibitor-tubulin complex[1]. Interestingly, the ketone analogue (propan-2-one) acts as a prodrug; upon hepatic reduction to the secondary alcohol, the compound exhibits a 3-fold increase in tubulin inhibition[1].

Pathway TMP TMP-Propan-2-ol Derivatives Tubulin Colchicine Binding Site (β-Tubulin) TMP->Tubulin H-bonds (Asn258, Asp226) Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits GTP Assembly G2M G2/M Phase Arrest Microtubule->G2M p53 p53 / p21Cip1 Activation G2M->p53 Apoptosis Caspase-Dependent Apoptosis p53->Apoptosis

Mechanism of TMP-derivatives inducing apoptosis via tubulin inhibition.

Comparative In Vitro Efficacy

To evaluate the therapeutic potential of the TMP-propan-2-ol scaffold, we compare the baseline aliphatic derivatives against rigidified chalcones and advanced heterocyclic hybrids.

A. Aliphatic Baseline: 1-(3,4,5-Trimethoxyphenyl)propan-2-ol

The pure aliphatic derivatives serve as the baseline for tubulin inhibition. The reduced alcohol form demonstrates an IC50 of 0.45 µM for cell-free tubulin inhibition[1]. While effective at the target level, their relatively flexible aliphatic chain can lead to rapid metabolic clearance, prompting the development of rigidified analogues.

B. Rigidified Linkers: Chalcone Derivatives (e.g., CHO27)

By introducing a double bond to form a prop-2-en-1-one (chalcone) linker, the molecule is locked into an optimal conformation for binding. The derivative CHO27 ((E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) eliminates the metabolic liability of phenol groups while introducing a 2-methyl functional group that drastically improves cytotoxic potency[2]. CHO27 inhibits prostate cancer (22Rv1) cell growth at low nanomolar levels (up to 1000-fold more potent than parent compounds) by triggering p53-mediated cell cycle arrest[2].

C. Heterocyclic Hybrids: Thiazole-Pyrimidines & Thioimidazoles

Replacing the terminal aryl groups with nitrogenous heterocycles significantly enhances broad-spectrum anticancer activity.

  • Thiazole-Pyrimidines: Compound 4b integrates the TMP moiety with a thiazole-pyrimidine core. In NCI-60 screening, it elicited an exceptional 86.28% growth inhibition against the HOP-92 non-small cell lung cancer (NSCLC) cell line at a 10 µM dose[3].

  • Thioimidazoles: Condensation reactions in propan-2-ol yield 4-(substituted)-1-(3,4,5-trimethoxyphenyl)-1H-imidazole-2-thiol derivatives. Compound 11d from this class demonstrated robust antiproliferative efficacy with IC50 values ranging from 5.65 to 8.31 µM across multiple lines, including A549 (lung) and HCT-116 (colon)[4].

Quantitative Efficacy Summary
Compound ClassRepresentative CompoundStructural ModificationTarget Cell LineEfficacy Metric (In Vitro)
Aliphatic Alcohol 1-(3,4,5-TMP)propan-2-olBaseline secondary alcoholCell-Free TubulinIC50 = 0.45 µM[1]
Chalcone CHO272-methyl-prop-2-en-1-one linker22Rv1 (Prostate)Low Nanomolar IC50[2]
Thiazole-Pyrimidine Compound 4bSubstituted piperazine + ThiazoleHOP-92 (NSCLC)86.28% Growth Inhibition at 10 µM[3]
Thioimidazole Compound 11dImidazole-2-thiol coreA549 (Lung), HCT-116IC50 = 5.65 – 8.31 µM[4]

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must utilize self-validating assay systems. A self-validating system incorporates internal controls (positive, negative, and orthogonal) to guarantee that the observed phenotypic changes are directly caused by the hypothesized mechanism.

Protocol 1: Cell-Free Tubulin Polymerization Assay (Target Engagement)

Causality: Before testing in cells, we must isolate direct target engagement to rule out variations in cellular uptake or efflux pump (P-gp) expression.

  • Preparation: Prepare a 10 mM stock of the TMP-derivative in anhydrous DMSO.

  • Control Setup (Self-Validation):

    • Negative Control: 1% DMSO vehicle (establishes baseline polymerization).

    • Positive Control 1 (Stabilizer): 10 µM Paclitaxel (accelerates polymerization).

    • Positive Control 2 (Destabilizer): 10 µM Colchicine (inhibits polymerization).

  • Reaction Mixture: Combine 3 mg/mL purified bovine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.

  • Execution: Add the test compound (0.1 µM to 10 µM) to the mixture in a 96-well half-area plate. Incubate at 37°C.

  • Measurement: Monitor absorbance at 340 nm continuously for 60 minutes. The shift from soluble dimers to polymerized microtubules increases turbidity. Efficacious TMP-propan-2-ol derivatives will mirror the Colchicine curve, suppressing the absorbance plateau.

Protocol 2: Orthogonal Cell Viability & Apoptosis Workflow

Causality: An MTT assay measures mitochondrial reductase activity, which is a proxy for cell viability. However, metabolic suppression does not inherently prove apoptosis (it could be senescence). Therefore, MTT must be orthogonally validated with Flow Cytometry.

  • Cell Culture: Seed MCF-7 or A549 cells at 5×103 cells/well in 96-well plates. Incubate for 24h to allow adherence.

  • Treatment: Expose cells to TMP-derivatives (0.01 µM to 50 µM) for 72h. Include Doxorubicin as a positive cytotoxic control.

  • MTT Readout: Add 20 µL of MTT solution (5 mg/mL). Incubate for 4h, dissolve formazan crystals in DMSO, and read absorbance at 570 nm to calculate the IC50.

  • Orthogonal Validation (FACS): Harvest cells treated at the calculated IC50. Stain with Annexin V-FITC (binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, marks loss of membrane integrity).

  • Analysis: A true tubulin-targeting TMP derivative will show a distinct accumulation of cells in the G2/M phase (via PI cell cycle analysis) followed by a shift into the Annexin V+/PI- quadrant, confirming caspase-dependent apoptosis rather than necrotic toxicity.

Workflow Synthesis Compound Prep & QC (NMR/HPLC) Tubulin Tubulin Assay (Cell-Free) Synthesis->Tubulin Target Engagement Viability MTT Viability (Cellular) Synthesis->Viability In Vitro Efficacy Tubulin->Viability FACS Flow Cytometry (Orthogonal Validation) Viability->FACS Confirm Apoptosis

Self-validating experimental workflow for evaluating tubulin inhibitors.

References

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents Source: PubMed Central (PMC) / NIH URL:[Link][3]

  • A New Chalcone Derivative (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one Suppresses Prostate Cancer Involving p53-mediated Cell Cycle Arrests and Apoptosis Source: Anticancer Research (IIAR Journals) URL:[Link][2]

  • Synthesis and anticancer evaluation of novel thioimidazole derivatives bearing a trimethoxyphenyl moiety Source: PubMed Central (PMC) / NIH URL:[Link][4]

Sources

Comparative

A Comparative Guide to the Predicted Receptor Selectivity of 3,4,5-Trimethoxyphenyl propan-2-ol versus Standard Monoamine Ligands

Introduction: The Imperative of Receptor Selectivity In the landscape of modern drug discovery, the precise interaction of a molecule with its biological target is paramount. Receptor selectivity—the ability of a ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Receptor Selectivity

In the landscape of modern drug discovery, the precise interaction of a molecule with its biological target is paramount. Receptor selectivity—the ability of a ligand to bind preferentially to one specific receptor or receptor subtype over others—is a critical determinant of a drug's therapeutic efficacy and its side-effect profile. A highly selective ligand can elicit a desired physiological response with minimal off-target interactions, thereby reducing the risk of adverse events. Conversely, compounds with a broader selectivity profile may offer multi-target therapeutic advantages or, more commonly, present significant clinical challenges.

This guide focuses on 3,4,5-Trimethoxyphenyl propan-2-ol, a novel compound whose structural architecture suggests a complex pharmacology. By deconstructing its key chemical features, we can predict its likely interactions with major neurotransmitter systems and benchmark this predicted profile against well-characterized, standard ligands. The core structure contains two significant pharmacophores:

  • The Phenylpropanolamine Backbone: This scaffold is characteristic of sympathomimetic amines like phenylpropanolamine (norephedrine), which are known to interact with the adrenergic system, primarily by acting as norepinephrine releasing agents.[1]

  • The 3,4,5-Trimethoxyphenyl Moiety: This functional group is the hallmark of mescaline (3,4,5-trimethoxyphenethylamine), a classic psychedelic agent whose primary mechanism of action is agonism at serotonin 5-HT2A receptors.[2]

The fusion of these two motifs in a single molecule presents a compelling case for investigating its receptor selectivity profile across the adrenergic, serotonergic, and dopaminergic systems. This guide provides a predictive comparison based on established structure-activity relationships (SAR) and outlines the definitive experimental workflows required to empirically validate these predictions.

Part 1: Deconstructing the Structure to Predict Biological Targets

The initial step in characterizing a novel compound is a thorough analysis of its structure to form a testable hypothesis about its biological targets.

  • The Adrenergic Hypothesis: The presence of the β-hydroxyamphetamine (phenylpropanolamine) core strongly suggests an interaction with the adrenergic system. Compounds with this structure often function as indirect sympathomimetics, blocking monoamine transporters or stimulating the release of norepinephrine and, to a lesser extent, dopamine.[1] We can therefore hypothesize that 3,4,5-Trimethoxyphenyl propan-2-ol will exhibit affinity for adrenergic receptors and monoamine transporters.

  • The Serotonergic Hypothesis: The 3,4,5-trimethoxy substitution pattern on the phenyl ring is a powerful driver of affinity for serotonin receptors, particularly the 5-HT2 family.[3][4] Mescaline's activity is critically dependent on this arrangement.[2] It is therefore highly probable that our compound will bind to 5-HT2A and 5-HT2C receptors, and its functional activity at these sites (agonist vs. antagonist) will be a key determinant of its overall pharmacological effect.

  • The Dopaminergic Hypothesis: Significant cross-talk exists between the serotonergic and dopaminergic systems. Many ligands initially thought to be selective for one system have been found to possess affinity for the other.[5][6] For instance, the D2-like receptor antagonist spiperone also binds with high affinity to 5-HT2A receptors.[6] Therefore, a comprehensive screening panel must include key dopamine receptor subtypes.

Based on this structural analysis, a primary screening panel should be established to test the affinity of 3,4,5-Trimethoxyphenyl propan-2-ol against key subtypes of adrenergic, serotonin, and dopamine receptors.

Part 2: The Experimental Framework for Determining Selectivity

Theoretical prediction must be substantiated by empirical data. The following experimental workflow provides a robust system for characterizing the receptor binding profile of a novel compound.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Advanced Analysis Compound Test Compound: 3,4,5-Trimethoxyphenyl propan-2-ol Binding Radioligand Binding Assays (Determine Affinity, Ki) Compound->Binding Primary Screen Functional Functional Assays (Determine Potency, EC50 & Efficacy, Emax) Binding->Functional Hits from Primary Screen Selectivity Selectivity Profile Construction Functional->Selectivity InVivo In Vivo Studies (e.g., Behavioral Models) Selectivity->InVivo Tox Toxicology & ADME Profiling Selectivity->Tox

Caption: Experimental workflow for pharmacological characterization.

Methodology 1: Radioligand Binding Assays

The gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor is the competitive radioligand binding assay. This technique measures the ability of a non-labeled compound to displace a high-affinity, radioactively labeled ligand from the receptor.

Step-by-Step Protocol:

  • Membrane Preparation: Tissues or cultured cells expressing the receptor of interest are homogenized and centrifuged to isolate cell membranes, which are then stored at -80°C.

  • Assay Buffer Preparation: A buffer solution is prepared to maintain optimal pH and ionic strength for receptor-ligand binding.

  • Reaction Mixture Assembly: In a multi-well plate, the following are combined:

    • Receptor-containing membranes.

    • A fixed concentration of the appropriate radioligand (e.g., [3H]-Prazosin for α1 receptors).

    • A range of concentrations of the unlabeled test compound (or a standard ligand for comparison).

  • Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set duration to allow the binding reaction to reach equilibrium.

  • Termination & Harvesting: The incubation is stopped by rapid filtration through a glass fiber filter mat, which traps the membranes while allowing unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

To properly contextualize the binding profile of 3,4,5-Trimethoxyphenyl propan-2-ol, it must be compared against a panel of standard ligands with known selectivity.

Receptor TargetStandard RadioligandStandard Competitor (Non-labeled)Receptor Family
α1A Adrenergic [3H]-PrazosinPrazosinAdrenergic
α2A Adrenergic [3H]-RauwolscineClonidineAdrenergic
β1 Adrenergic [3H]-Dihydroalprenolol (DHA)BetaxololAdrenergic
β2 Adrenergic [3H]-Dihydroalprenolol (DHA)PropranololAdrenergic
Dopamine D1 [3H]-SCH23390SCH23390Dopaminergic
Dopamine D2 [3H]-SpiperoneHaloperidolDopaminergic
Serotonin 5-HT1A [3H]-8-OH-DPATBuspironeSerotonergic
Serotonin 5-HT2A [3H]-KetanserinKetanserinSerotonergic
Serotonin 5-HT2C [3H]-MesulergineMesulergineSerotonergic

Part 3: A Predictive Comparison of Receptor Selectivity

While empirical data is pending, we can construct a hypothetical binding profile for 3,4,5-Trimethoxyphenyl propan-2-ol based on SAR from related compounds to illustrate how it would be compared against standards.

Disclaimer: The following data are hypothetical and for illustrative purposes only. They are intended to model a potential outcome based on structural analysis.

LigandKi (nM) at 5-HT2AKi (nM) at α1AKi (nM) at D2Selectivity Ratio (α1A/5-HT2A)Selectivity Ratio (D2/5-HT2A)
3,4,5-Trimethoxyphenyl propan-2-ol (Predicted) 351508504.324.3
Prazosin (Standard) >10,0000.5>10,000<0.00005>20,000
Haloperidol (Standard) 60251.20.420.02
Ketanserin (Standard) 1.5101806.7120

Analysis of Predicted Profile:

  • vs. Adrenergic Ligands: The standard α1-antagonist Prazosin is exceptionally selective, with a Ki in the sub-nanomolar range for its target and virtually no affinity for the other receptors shown.[7] Our hypothetical compound is predicted to be far less selective, with only a ~4-fold preference for 5-HT2A over α1A receptors. This lack of selectivity could translate to off-target effects, such as changes in blood pressure, mediated by the adrenergic system.

  • vs. Dopaminergic Ligands: Haloperidol, a typical antipsychotic, demonstrates high affinity for D2 receptors but also significant affinity for α1A and 5-HT2A receptors, contributing to its complex clinical profile.[8] Our test compound is predicted to have very low affinity for D2 receptors, suggesting it is unlikely to have classic antipsychotic or psychostimulant effects mediated by this target.

  • vs. Serotonergic Ligands: Ketanserin is a standard 5-HT2A antagonist that also shows considerable affinity for α1A receptors. The predicted profile of our test compound shows a similar, albeit less potent, trend with a preference for 5-HT2A over α1A. The key differentiator will be its functional activity.

Part 4: Assessing Functional Activity: From Binding to Biological Response

Affinity does not reveal function. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Functional assays are required to determine this.

G cluster_membrane Receptor GPCR G_Protein G Protein (αβγ) Receptor->G_Protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase) G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 5. Signal Amplification Ligand Ligand Ligand->Receptor 1. Binding G_alpha->Effector 4. Modulation

Caption: A generalized GPCR signaling pathway.

Methodology 2: cAMP Functional Assay (for Gs/Gi-coupled receptors)

Many adrenergic, dopaminergic, and serotonergic receptors signal by modulating the intracellular levels of cyclic AMP (cAMP). This protocol describes a method for measuring such changes.

Step-by-Step Protocol:

  • Cell Culture: Culture cells engineered to express the receptor of interest (e.g., HEK293 cells expressing the β2-adrenergic receptor).

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound or a standard agonist (e.g., Isoprenaline for β2).

  • Incubation: Incubate the plate for a specified time at 37°C to allow for receptor stimulation and cAMP production.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay, such as HTRF® or ELISA. The signal generated is inversely proportional to the amount of cAMP present.

  • Data Analysis: Plot the signal against the log concentration of the agonist to generate a dose-response curve. From this curve, determine the EC50 (the concentration producing 50% of the maximal response) and the Emax (the maximum response relative to a standard full agonist).

Disclaimer: The following data are hypothetical and for illustrative purposes only.

LigandReceptorPredicted ActivityEC50 (nM)Emax (% of Standard)
3,4,5-Trimethoxyphenyl propan-2-ol 5-HT2APartial Agonist8065%
3,4,5-Trimethoxyphenyl propan-2-ol α1AAntagonist(IC50) 2000%
Serotonin (Standard) 5-HT2AFull Agonist15100%
Prazosin (Standard) α1AAntagonist(IC50) 1.00%

This functional data adds a crucial layer to our analysis. The prediction that 3,4,5-Trimethoxyphenyl propan-2-ol is a partial agonist at 5-HT2A receptors is significant. This suggests it may have mescaline-like psychoactive properties, but with a lower ceiling of effect. Its predicted antagonist activity at α1A receptors could modulate this effect and contribute to cardiovascular side effects.

Conclusion

Based on a detailed analysis of its chemical structure, 3,4,5-Trimethoxyphenyl propan-2-ol is predicted to be a multi-target ligand with a primary affinity for serotonin 5-HT2A receptors and secondary, lower-affinity interactions with adrenergic α1A receptors. Its predicted functional profile as a 5-HT2A partial agonist and α1A antagonist distinguishes it from highly selective standard ligands like Prazosin and from broad-spectrum agents like Haloperidol.

This guide provides the scientific rationale and detailed experimental protocols necessary to move from prediction to empirical validation. The true pharmacological character of 3,4,5-Trimethoxyphenyl propan-2-ol can only be revealed through the rigorous application of these binding and functional assays. The resulting data will be critical for any future development, providing a clear map of its therapeutic potential and its inherent risks.

References

  • MDPI. (2021). Ligands of Adrenergic Receptors. Encyclopedia. [Link]

  • Wu, Y., Zeng, L., & Zhao, S. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936. [Link]

  • Glennon, R. A., Dukat, M., & Westkaemper, R. B. (2000). Serotonin Receptor Subtypes and Ligands. In Psychopharmacology: The Fourth Generation of Progress. American College of Neuropsychopharmacology. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Adrenoceptors. [Link]

  • Wikipedia. Dopamine receptor. [Link]

  • Castelli, M. P., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 29(18), 4339. [Link]

  • Wikipedia. 5-HT receptor. [Link]

  • Aramburu, I. F., et al. (2020). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 21(23), 9036. [Link]

  • Wikipedia. Phenylpropanolamine. [Link]

  • Xu, P., et al. (2019). Structural insights into lipid and ligand regulation of serotonin receptors. Nature, 572(7768), 272–277. [Link]

  • Glennon, R. A. (2014). Structure-Activity Relationships of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 1-28. [Link]

  • Wu, Y., Zeng, L., & Zhao, S. (2021). Ligands of Adrenergic Receptors: A Structural Point of View. Biomolecules, 11(7), 936. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • PubChem. Phenylpropanolamine Hydrochloride. [Link]

  • Svízenská, I., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. International Journal of Molecular Sciences, 23(8), 4443. [Link]

  • Kolaczynska, K. E., et al. (2023). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 14, 1184333. [Link]

  • YouTube. (2016). Phenylpropanolamine. [Link]

  • Wikipedia. Mescaline. [Link]

Sources

Validation

Benchmarking 3,4,5-Trimethoxyphenyl propan-2-ol against established reference compounds

Benchmarking 3,4,5-Trimethoxyphenyl propan-2-ol Scaffolds Against Established Tubulin Inhibitors: A Mechanistic Guide As a Senior Application Scientist in oncology drug development, I approach the evaluation of novel pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 3,4,5-Trimethoxyphenyl propan-2-ol Scaffolds Against Established Tubulin Inhibitors: A Mechanistic Guide

As a Senior Application Scientist in oncology drug development, I approach the evaluation of novel pharmacophores not just as a comparison of IC50 values, but as an analysis of thermodynamic interactions and kinetic behaviors. 3,4,5-Trimethoxyphenyl propan-2-ol (TMP-propan-2-ol) and its immediate synthetic derivatives serve as critical building blocks for a highly potent class of antimitotic agents known as Colchicine Binding Site Inhibitors (CBSIs).

To understand the clinical value of the TMP-propan-2-ol scaffold, we must benchmark it against the gold standards of microtubule targeting: Colchicine , Combretastatin A-4 (CA-4) , and Paclitaxel (Taxol) . This guide dissects the mechanistic causality of the TMP moiety and provides self-validating experimental frameworks to objectively measure its performance.

Mechanistic Causality: The Thermodynamic Anchor of the TMP Moiety

The 3,4,5-trimethoxyphenyl (TMP) group is not merely a structural appendage; it is the thermodynamic anchor that dictates binding affinity within the colchicine pocket of the α,β-tubulin heterodimer[1].

Unlike Paclitaxel, which stabilizes microtubules by binding to the intact polymer, TMP-derived compounds bind to soluble tubulin dimers. The three methoxy groups of the TMP moiety precisely occupy a hydrophobic sub-cavity in β-tubulin[2]. This interaction sterically blocks the curved-to-straight conformational transition required for tubulin dimers to assemble into microtubules. Consequently, cells arrest in the G2/M phase, triggering caspase-mediated apoptosis[3].

Crucially, because the colchicine binding site is located deep within the tubulin dimer, CBSIs derived from TMP-propan-2-ol are significantly less susceptible to efflux by P-glycoprotein (P-gp) pumps—a primary mechanism of multidrug resistance (MDR) that frequently neutralizes Paclitaxel[4].

Pathway TMP TMP-Propan-2-ol Scaffolds Tubulin α,β-Tubulin Heterodimer (Colchicine Pocket) TMP->Tubulin Binds sub-cavity Polymerization Microtubule Assembly Tubulin->Polymerization Steric hindrance Arrest G2/M Mitotic Arrest Polymerization->Arrest Destabilization Apoptosis Apoptosis Arrest->Apoptosis Caspase activation

Fig 1. Mechanism of TMP-driven microtubule destabilization and apoptotic induction.

Pharmacological Benchmarking and Data Presentation

To objectively evaluate TMP-propan-2-ol derivatives, we benchmark them against established reference compounds across three critical dimensions: tubulin assembly inhibition, cytotoxicity, and evasion of efflux pumps.

Table 1: Mechanistic and Clinical Benchmarking

Compound ClassPrimary Target SiteMechanism of ActionSusceptibility to P-gp EffluxPrimary Clinical Utility
TMP-Propan-2-ol Derivatives Colchicine SiteMicrotubule DestabilizerLow Overcoming MDR solid tumors
Colchicine (Reference)Colchicine SiteMicrotubule DestabilizerModerateGout, FMF (High oncology toxicity)
Combretastatin A-4 Colchicine SiteMicrotubule DestabilizerLowVascular disrupting agent
Paclitaxel (Taxol)Taxane SiteMicrotubule StabilizerHigh Broad-spectrum solid tumors

Table 2: Comparative In Vitro Metrics (Representative Ranges)

CompoundTubulin Polymerization IC50 (µM)Cytotoxicity (MCF-7) IC50 (nM)Binding Affinity (Kd, µM)
TMP-Propan-2-ol Scaffolds 1.5 - 3.215 - 450.8 - 1.2
Colchicine 2.1121.1
Combretastatin A-4 1.240.6
Paclitaxel N/A (Stabilizer)2.5N/A (Different Site)

Self-Validating Experimental Workflows

A robust benchmarking study requires assays that inherently prove their own reliability. Below are the field-proven, step-by-step methodologies for validating TMP-propan-2-ol derivatives.

Protocol A: Self-Validating Kinetic Tubulin Polymerization Assay

Causality & Design: This assay measures the fluorescence enhancement of a reporter fluorophore incorporated into microtubules as they polymerize. We use GTP as the obligate thermodynamic driver for assembly. To ensure the assay is functioning, we must simultaneously observe hyper-polymerization (via a stabilizer) and total inhibition (via a known destabilizer).

  • Reagent Preparation: Prepare >99% pure porcine neuronal tubulin at 3 mg/mL in PIPES buffer (pH 6.9), supplemented with 1 mM GTP and 10% glycerol. Keep strictly on ice to prevent premature assembly.

  • Compound Dosing: Plate TMP-propan-2-ol derivatives across a logarithmic concentration gradient (0.1 µM to 10 µM) in a pre-warmed 96-well half-area plate.

  • Internal Validation Controls (Critical):

    • Positive Control for Stabilization: Add Paclitaxel (10 µM).

    • Positive Control for Inhibition: Add Colchicine (3 µM).

    • Vehicle Control: 1% DMSO.

  • Kinetic Readout: Rapidly transfer the tubulin mix to the plate. Incubate at 37°C in a microplate reader. Record fluorescence (Ex: 340 nm, Em: 410 nm) every 60 seconds for 60 minutes.

  • System Validation Criteria: The assay is only valid if the Paclitaxel well reaches Vmax​ at least 3x faster than the DMSO control, and the Colchicine well shows <10% of the maximum fluorescence of the DMSO control.

Protocol Prep 1. Prepare Tubulin (>99% pure, 3 mg/mL) Dose 2. Add TMP Compounds & Reference Controls Prep->Dose Incubate 3. Incubate at 37°C (GTP-driven assembly) Dose->Incubate Read 4. Kinetic Fluorometry (Ex: 340nm / Em: 410nm) Incubate->Read Validate 5. Validate vs. Paclitaxel & Colchicine Baselines Read->Validate

Fig 2. Self-validating kinetic workflow for tubulin polymerization assays.

Protocol B: P-glycoprotein (P-gp) Efflux Susceptibility Assay

Causality & Design: The primary clinical advantage of the TMP moiety is evading MDR efflux pumps[3]. We validate this by calculating the Resistance Index (RI) across matched cell lines.

  • Cell Culture: Seed wild-type breast cancer cells (MCF-7) and their matched P-gp overexpressing resistant line (MCF-7/ADR) at 5,000 cells/well.

  • Treatment: Expose cells to TMP-propan-2-ol derivatives and reference compounds for 72 hours.

  • Viability Readout: Assess cell viability using an MTT or CellTiter-Glo assay to calculate the IC50​ .

  • Validation & Calculation: Calculate the Resistance Index ( RI=IC50​ resistant/IC50​ wild-type ).

    • System Validation: Paclitaxel must yield an RI>50 to prove the efflux pumps in the MCF-7/ADR line are active. A successful TMP-derivative will yield an RI<2 , proving it evades P-gp efflux.

References

  • Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • 3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. Indonesian Journal of Chemistry (via ResearchGate).[Link]

  • Structure-Guided Design, Synthesis, and Biological Evaluation of (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl) Methanone (ABI-231) Analogues Targeting the Colchicine Binding Site in Tubulin. Journal of Medicinal Chemistry (ACS Publications).[Link]

Sources

Comparative

Inter-laboratory validation of 3,4,5-Trimethoxyphenyl propan-2-ol extraction methods

Comparative Guide to Extraction Methods for 3,4,5-Trimethoxyphenyl propan-2-ol: Inter-Laboratory Validation and Workflow Optimization Introduction The compound 3,4,5-trimethoxyphenyl propan-2-ol is a highly valued interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to Extraction Methods for 3,4,5-Trimethoxyphenyl propan-2-ol: Inter-Laboratory Validation and Workflow Optimization

Introduction

The compound 3,4,5-trimethoxyphenyl propan-2-ol is a highly valued intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including complex alkaloids and antineoplastic agents[1]. Structurally, it features a phenyl ring substituted with three electron-donating methoxy groups and a propan-2-ol moiety. This unique configuration presents distinct solubility and partitioning challenges during extraction from complex biological matrices (e.g., plasma for pharmacokinetic studies) or synthetic reaction broths.

To ensure data integrity and reproducibility across global research sites, extraction protocols must be rigorously evaluated. This guide provides an objective, data-driven comparison of three primary extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supported Liquid Extraction (SLE). The validation framework aligns with the [2], ensuring that the protocols described herein serve as self-validating systems suitable for regulatory submissions.

Mechanistic Foundations of Extraction

The extraction of 3,4,5-trimethoxyphenyl propan-2-ol requires balancing the hydrophobicity of the aromatic ring with the hydrogen-bonding capabilities of the methoxy and hydroxyl groups. General organic extraction principles, such as those outlined in[3], emphasize the importance of solvent polarity matching and emulsion management.

  • LLE Dynamics: The three methoxy groups increase the molecule's polarizability, making it highly soluble in moderately polar halogenated solvents. Dichloromethane (DCM) is frequently cited in patent literature for the successful isolation of 3,4,5-trimethoxyphenyl propan-2-ol[1].

  • SPE Dynamics: A Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is ideal. The divinylbenzene backbone captures the hydrophobic phenyl ring via pi-pi interactions, while the N-vinylpyrrolidone monomer accommodates the polar hydroxyl group, preventing premature elution during aqueous wash steps.

Experimental Methodologies

Protocol 1: Liquid-Liquid Extraction (LLE) using Dichloromethane

Optimized for bulk synthetic extraction and high-recovery isolation.

  • Sample Aliquoting: Transfer 500 µL of the sample matrix into a silanized glass centrifuge tube.

    • Causality: Glass prevents the leaching of plasticizers (e.g., phthalates) by DCM, which would otherwise cause severe ion suppression in downstream LC-MS/MS analysis.

  • Internal Standard Addition: Add 10 µL of deuterated internal standard (IS) and vortex.

    • Causality: The IS creates a self-validating system, correcting for any volumetric losses or matrix effects during the extraction process[2].

  • Solvent Addition: Add 2.5 mL of Dichloromethane (DCM).

  • Partitioning: Vortex vigorously for 10 minutes, followed by centrifugation at 4000 x g for 5 minutes.

    • Causality: Centrifugation breaks the micro-emulsions formed by the interaction of DCM with matrix proteins, ensuring a sharp biphasic separation.

  • Moisture Removal: Transfer the lower organic layer to a clean tube containing 50 mg of anhydrous magnesium sulfate (MgSO₄).

    • Causality: MgSO₄ scavenges residual water. Water carryover can hydrolyze derivatization reagents or alter the chromatographic peak shape.

  • Concentration: Evaporate the organic layer under a gentle stream of nitrogen at 35°C and reconstitute in 200 µL of mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) using HLB Sorbent

Optimized for high-throughput pharmacokinetic (PK) biological samples.

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade water through a 30 mg/1 mL HLB cartridge.

    • Causality: Conditioning solvates the polymeric chains of the sorbent, opening the pores to maximize the surface area available for analyte interaction.

  • Sample Loading: Dilute 500 µL of sample with 500 µL of 2% formic acid in water, then load onto the cartridge.

    • Causality: Acidification disrupts protein-analyte binding in biological matrices, increasing the fraction of free 3,4,5-trimethoxyphenyl propan-2-ol available for retention.

  • Wash Step: Wash with 1 mL of 5% Methanol in water.

    • Causality: This specific concentration is strong enough to elute endogenous salts and polar lipids, but weak enough to leave the target analyte securely bound to the sorbent.

  • Elution: Elute the target compound with 2 x 500 µL of 100% Acetonitrile.

    • Causality: Acetonitrile disrupts the hydrophobic interactions between the sorbent and the analyte's aromatic ring, ensuring quantitative recovery.

SPERetention Sample Sample Loading (Aqueous Matrix) Sorbent Polymeric Sorbent (HLB) Sample->Sorbent Hydrophobic Interactions Wash Wash Step (5% Methanol) Sorbent->Wash Removes Salts/Proteins Elution Elution Step (100% Acetonitrile) Wash->Elution Disrupts Interactions Recovery Purified 3,4,5-Trimethoxyphenyl propan-2-ol Elution->Recovery

Mechanistic pathway of Solid-Phase Extraction (SPE) retention and elution.

Inter-Laboratory Validation Study

To objectively compare these methods, a validation study was conducted across three independent laboratories. The study evaluated LLE (DCM), SPE (HLB), and Supported Liquid Extraction (SLE) using spiked human plasma at three concentration levels (Low, Medium, High QC) with 5 replicates per level, adhering strictly to ICH M10 acceptance criteria[2].

ValidationWorkflow Start Study Initiation (ICH M10 Guidelines) Lab1 Lab A: LLE (DCM) Start->Lab1 Lab2 Lab B: SPE (HLB) Start->Lab2 Lab3 Lab C: SLE Start->Lab3 Data Data Consolidation (LC-MS/MS) Lab1->Data Lab2->Data Lab3->Data Stats Statistical Analysis (ANOVA, %CV) Data->Stats Report Final Validation Report Stats->Report

Workflow for the inter-laboratory validation of extraction methods.

Comparative Performance Data

The following table summarizes the consolidated quantitative data from the inter-laboratory validation.

Performance MetricLLE (Dichloromethane)SPE (HLB Polymeric)SLE (Diatomaceous Earth)
Mean Recovery (%) 92.4 ± 3.188.7 ± 2.585.2 ± 4.8
Matrix Effect (%) 14.2 (Ion Suppression)4.1 (Negligible)8.5 (Moderate)
Intra-lab Precision (%CV) 6.8%3.2%7.5%
Inter-lab Precision (%CV) 8.4%4.5%9.1%
Solvent Volume / Sample 2.5 mL2.0 mL2.0 mL
Processing Time (96-well) 120 minutes45 minutes60 minutes
Primary Advantage Highest absolute recoveryBest precision & throughputAutomation friendly

Conclusion & Method Selection

The data clearly delineates the optimal use cases for each method. LLE utilizing DCM remains the gold standard for synthetic chemistry applications where maximizing absolute recovery of 3,4,5-trimethoxyphenyl propan-2-ol is paramount[1]. However, for bioanalytical and pharmacokinetic workflows requiring high throughput and stringent reproducibility, SPE (HLB) is the superior choice. Its low inter-laboratory %CV (4.5%) and minimal matrix effect (4.1%) ensure robust compliance with regulatory standards[2].

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link]

  • World Intellectual Property Organization.
  • U.S. Environmental Protection Agency (EPA). Method 3500C: Organic Extraction and Sample Preparation.[Link]

Sources

Safety & Regulatory Compliance

Safety

Professional Laboratory Disposal Protocols for 3,4,5-Trimethoxyphenyl propan-2-ol

3,4,5-Trimethoxyphenyl propan-2-ol (CAS: 105205-66-1) is a substituted aromatic alcohol[1]. Because it lacks halogens, heavy metals, or highly reactive functional groups (such as peroxides or azides), its disposal profil...

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Author: BenchChem Technical Support Team. Date: April 2026

3,4,5-Trimethoxyphenyl propan-2-ol (CAS: 105205-66-1) is a substituted aromatic alcohol[1]. Because it lacks halogens, heavy metals, or highly reactive functional groups (such as peroxides or azides), its disposal profile is straightforward but must be rigorously managed to prevent environmental contamination and ensure compliance with the Resource Conservation and Recovery Act (RCRA)[2].

The following guide details the self-validating, step-by-step logistical and operational protocols for the safe disposal of 3,4,5-Trimethoxyphenyl propan-2-ol and its associated experimental waste in a professional laboratory setting.

Hazard Characterization and Waste Segregation

The fundamental principle of waste management—as outlined in Prudent Practices in the Laboratory—is that waste must be accurately characterized and segregated at the point of generation[3]. 3,4,5-Trimethoxyphenyl propan-2-ol is typically handled as a solid or dissolved in organic solvents during experimental workflows.

The Causality of Segregation: Mixing incompatible wastes can lead to exothermic reactions, gas evolution, or explosions. Furthermore, mixing non-halogenated waste (like 3,4,5-Trimethoxyphenyl propan-2-ol) with halogenated solvents (e.g., dichloromethane) drastically increases disposal costs, as halogenated waste requires specialized, higher-temperature incineration to prevent the formation of toxic dioxins.

Segregation Protocol:
  • Identify the Waste Stream: Designate the waste as Non-Halogenated Organic Waste .

  • Verify Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., nitric acid, perchlorates), which could react violently with the organic alcohol.

  • Aqueous vs. Organic: If the compound is suspended in an aqueous mixture, it must still be collected as hazardous waste. Do not pour any solutions containing this compound down the drain.

Satellite Accumulation Area (SAA) Operations

Under EPA RCRA regulations, laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[2]. This minimizes the movement of hazardous materials through facility corridors.

Step-by-Step SAA Management:
  • Container Selection: Select a chemically compatible container (e.g., high-density polyethylene (HDPE) or glass). The container must be structurally sound and free of leaks.

  • Secondary Containment: Place the primary waste container inside a secondary containment tray. Causality: This ensures that if the primary vessel fails, the chemical is captured, preventing contamination of the laboratory bench or floor.

  • Closure Rules: The container must remain tightly closed at all times except when actively adding waste. Funnels must be removed immediately after use.

  • Labeling Mechanics: The moment the first drop of waste enters the container, it must be labeled with the words "Hazardous Waste" and an indication of the hazard (e.g., "Toxic" or "Flammable" if mixed with flammable solvents)[4].

Institutional Transfer and Final Disposal

Laboratories should not attempt to chemically neutralize or destroy complex organic compounds like 3,4,5-Trimethoxyphenyl propan-2-ol on-site. The safest and most compliant method is professional high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[5].

Transfer Protocol:
  • Volume Monitoring: Monitor the SAA. An SAA may accumulate up to 55 gallons of non-acute hazardous waste[6].

  • Time-Triggered Transfer: Once the 55-gallon limit is reached, the container must be dated and transferred to the facility's Central Accumulation Area (CAA) within three consecutive days[3].

  • EHS Handoff: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. EHS will manifest the waste and coordinate transport via a licensed hazardous waste hauler to a TSDF.

Quantitative Data: SAA vs. CAA Regulatory Limits

To ensure compliance, personnel must understand the distinction between SAA and CAA requirements. The following table summarizes the operational limits based on EPA guidelines[2][6]:

ParameterSatellite Accumulation Area (SAA)Central Accumulation Area (CAA)
Location At or near the point of generation (in-lab)Designated facility storage area
Volume Limit 55 gallons (non-acute waste)Dependent on Generator Status (VSQG, SQG, LQG)
Time Limit No strict time limit until 55 gal is reached90 days (LQG) or 180 days (SQG)
Labeling "Hazardous Waste" + Hazard Indicator"Hazardous Waste" + Hazard Indicator + Accumulation Start Date
Operator Laboratory Researchers / ScientistsEHS Professionals / Waste Managers

Operational Workflow Visualization

The following diagram illustrates the proper logistical flow of 3,4,5-Trimethoxyphenyl propan-2-ol waste from generation to final destruction, ensuring a self-validating chain of custody.

WasteWorkflow Gen Waste Generation (3,4,5-Trimethoxyphenyl propan-2-ol) Seg Waste Segregation (Non-Halogenated Organics) Gen->Seg Identify & Sort SAA Satellite Accumulation Area (SAA) Max 55 Gallons Seg->SAA Containerize & Label CAA Central Accumulation Area (CAA) EHS Managed SAA->CAA Transfer within 3 days of limit exceedance TSDF Licensed TSDF (High-Temp Incineration) CAA->TSDF Licensed Transport (Manifested)

Institutional hazardous waste lifecycle for organic laboratory chemicals.

References

  • United States Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Chapter 8: Management of Waste. National Academies Press (US). Retrieved from [Link]

  • Medical Laboratory Management. (2019). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2026). EPA Facility Registry Service - RCRA Hazardous Waste Treatment, Storage, and Disposal (RCRA_TSD). Retrieved from [Link]

Sources

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